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  • Product: methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Substituted 1-Aminoindane Derivatives

This guide serves as a technical monograph on 5-substituted 1-aminoindane derivatives . It is structured to provide actionable chemical and pharmacological insights for researchers in medicinal chemistry and neuropharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 5-substituted 1-aminoindane derivatives . It is structured to provide actionable chemical and pharmacological insights for researchers in medicinal chemistry and neuropharmacology.

Focus: Medicinal Chemistry, MAO-B Inhibition, and Synthetic Methodologies[1]

Executive Summary & Pharmacological Divergence

The aminoindane scaffold represents a rigidified phenethylamine structure. However, a critical distinction must be made immediately to ensure scientific accuracy:

  • 2-Aminoindanes (e.g., MDAI, 5-IAI): These are primarily characterized as monoamine releasing agents (SSRA/SNRA) and are frequently associated with novel psychoactive substances (NPS).[1]

  • 1-Aminoindanes (The Focus): These derivatives are central to neuroprotective therapeutics, specifically for Parkinson’s disease.[1] The 1-amino pharmacophore is the scaffold for Rasagiline (N-propargyl-1-aminoindane).[1]

5-Substitution Significance: Substitution at the 5-position of the 1-aminoindane ring (the aromatic ring) is a critical determinant of metabolic stability and receptor selectivity.[1] While the parent 1-aminoindane is a reversible MAO-B inhibitor, 5-substituted analogs (e.g., 5-hydroxy, 5-methoxy, 5-halo) modulate the steric fit within the enzyme's substrate cavity and influence the compound's redox properties.[1]

Structural Basis & Mechanism of Action

The MAO-B Gating Mechanism

Monoamine Oxidase B (MAO-B) contains a "bipartite" cavity consisting of an entrance cavity and a substrate cavity, separated by a gating loop (residues Ile199 and Tyr326).[1]

  • Unsubstituted 1-Aminoindane: Fits into the substrate cavity, coordinating with the FAD cofactor.[1]

  • 5-Substituted Analogs: The 5-position substituent extends towards the boundary of the substrate cavity.[1]

    • Bulky groups (e.g., 5-benzyloxy): Can clash with the gating residues, potentially reducing potency or altering reversibility.

    • Small polar groups (e.g., 5-OH): The 5-hydroxy metabolite of Rasagiline has been shown to possess intrinsic antioxidant activity, scavenging hydroxyl radicals independent of MAO inhibition.[1] However, it is less potent as an MAO-B inhibitor than the parent carbamate or N-propargyl variants.[1]

Structure-Activity Relationship (SAR) Table[1]
Substituent (R at C5)Electronic EffectMAO-B Potency (Relative)Biological Note
-H NeutralHigh (Baseline)Parent scaffold (Rasagiline core).[1] Excellent BBB permeability.
-OH Electron DonatingModerate/LowMajor metabolite. Unstable as free base (forms quinone methide). Antioxidant.
-OCH₃ Electron DonatingHighMetabolically more stable than -OH.[1] Retains MAO-B selectivity.[1][2][3]
-Cl / -F Electron WithdrawingHighHalogenation often improves metabolic half-life and lipid solubility.
-NO₂ Strong WithdrawingLowElectron withdrawal reduces the basicity of the amine, often reducing affinity.[1]

Experimental Workflows

Chemical Synthesis: Reductive Amination Route

The most robust route to 5-substituted 1-aminoindanes is the conversion of the corresponding 1-indanone to an oxime, followed by reduction.[1] This method avoids the formation of dimers often seen in direct alkylation.

Protocol: Synthesis of 5-Methoxy-1-Aminoindane

Reagents: 5-Methoxy-1-indanone, Hydroxylamine hydrochloride (


), Sodium acetate (

), Palladium on Carbon (10% Pd/C), Hydrogen gas (

), Methanol (

).[1]

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 10 mmol of 5-methoxy-1-indanone in 30 mL of methanol.

    • Add 15 mmol of

      
        and 15 mmol of 
      
      
      
      dissolved in a minimum amount of water.
    • Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The ketone spot should disappear.

    • Cool, remove methanol under vacuum, and extract the residue with ethyl acetate.[1] Wash with water and brine. Dry over

      
      .
      
    • Yield: 5-methoxy-1-indanone oxime (typically >90% as a white solid).[1]

  • Catalytic Hydrogenation (Reduction):

    • Dissolve the oxime (5 mmol) in 50 mL of Methanol saturated with ammonia (to prevent secondary amine formation).

    • Add 10% Pd/C (10% by weight of substrate) carefully under argon.

    • Purge the vessel with

      
       gas. Hydrogenate at 40–60 psi (Parr shaker) for 6–12 hours at room temperature.
      
    • Filtration: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric).

    • Isolation: Evaporate the solvent. Dissolve the resulting oil in

      
       and treat with HCl/dioxane to precipitate the 5-methoxy-1-aminoindane hydrochloride  salt.[1]
      
    • Recrystallization: Isopropanol/Diethyl ether.

Visualization of Synthetic Pathway

SynthesisPath Start 5-Substituted-1-Indanone Inter Indanone Oxime (Intermediate) Start->Inter NH2OH·HCl, NaOAc Reflux, MeOH End 5-Substituted-1-Aminoindane (Product) Inter->End H2, Pd/C MeOH/NH3 (Reductive Hydrogenation)

Caption: Synthetic route via oxime intermediate to prevent dimer formation.

Biological Assay Protocols

MAO-B Inhibition Assay (Amplex Red Method)

To validate the activity of the synthesized 5-substituted derivative, a fluorometric assay is required.[1] This protocol relies on the detection of


 generated during the oxidation of a substrate (p-tyramine or benzylamine) by MAO-B.[1]

Reagents:

  • Recombinant Human MAO-B (Sigma or Corning).[1]

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Horseradish Peroxidase (HRP).

  • Substrate: p-Tyramine.[1]

  • Inhibitor: Synthesized 5-substituted 1-aminoindane.[1]

Protocol:

  • Preparation: Dilute MAO-B to 0.5 U/mL in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Incubation: In a 96-well black plate, add 50 µL of enzyme solution and 10 µL of the test inhibitor (various concentrations). Incubate for 30 min at 37°C to allow enzyme-inhibitor binding.[1]

  • Reaction Trigger: Add 40 µL of a master mix containing:

    • 200 µM Amplex Red.

    • 1 U/mL HRP.

    • 1 mM p-Tyramine.[1][4]

  • Measurement: Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes.

  • Analysis: Calculate

    
     by plotting the slope of fluorescence generation against log[Inhibitor].
    
Assay Logic Diagram

AssayLogic Substrate Substrate (p-Tyramine) Reaction Oxidative Deamination Substrate->Reaction Enzyme MAO-B Enzyme Enzyme->Reaction Inhibitor 5-Substituted 1-Aminoindane Inhibitor->Enzyme Blocks H2O2 Hydrogen Peroxide (H2O2) Reaction->H2O2 Produces Detection Amplex Red + HRP -> Resorufin (Fluorescent) H2O2->Detection Activates

Caption: Fluorometric detection logic for MAO-B inhibition efficiency.

Therapeutic Implications & Safety

Neuroprotection vs. Toxicity

Unlike 2-aminoindanes, which are associated with serotonergic toxicity (Serotonin Syndrome), 5-substituted 1-aminoindanes are generally well-tolerated. However, the 5-hydroxy derivative is chemically labile.[1][5] In solution, it can auto-oxidize to form quinone methides, which are electrophilic and can form adducts with cellular proteins (glutathione depletion).[1]

  • Design Tip: Protecting the 5-position with a methoxy or carbamate group (as seen in Ladostigil, though Ladostigil is 6-substituted) prevents this auto-oxidation while maintaining the hydrophobic interaction in the enzyme cleft.[1]

Metabolite Considerations

When designing drugs based on this scaffold, researchers must account for the "propargyl switch." If the amine is N-propargylated (like Rasagiline), the 5-substituent will influence the rate of N-dealkylation by CYP450 enzymes.[1] Electron-donating groups at C5 may accelerate aromatic hydroxylation at C6 or C4.[1]

References

  • Pharmacology of Aminoindanes: Simmler, L. D., et al. (2014).[6] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

  • MAO-B Inhibition & SAR: Manley-King, C. I., et al. (2011).[2] "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues." Bioorganic & Medicinal Chemistry.

  • Rasagiline & 1-Aminoindane Mechanism: Youdim, M. B., et al. (2005). "The anticancer drug rasagiline and its derivatives: pharmacological and clinical aspects." Nature Reviews Neuroscience.

  • Chemical Stability of Hydroxy-aminoindans: Weinreb, O., et al. (2006).[1] "Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity." Journal of Medicinal Chemistry.

  • Synthesis of Indanone Derivatives: Mori, K., et al. (2018). "Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift." Chemical Communications.[7]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Amino-Indene-Carboxylate Scaffolds

Executive Summary: The Indene Scaffold in Peptidomimetics Amino-indene-carboxylates (AIC) represent a critical class of conformationally restricted amino acid analogs. By fusing the amino acid backbone into a bicyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indene Scaffold in Peptidomimetics

Amino-indene-carboxylates (AIC) represent a critical class of conformationally restricted amino acid analogs. By fusing the amino acid backbone into a bicyclic indene/indane system, these scaffolds lock specific torsional angles (


), reducing the entropic penalty of ligand binding.

However, the thermodynamic stability of these isomers is non-trivial. It is governed by a delicate interplay between aromaticity preservation , push-pull electronic conjugation (in unsaturated variants), and intramolecular hydrogen bonding (IMHB) . This guide dissects the thermodynamic hierarchy of these isomers and provides a validated protocol for their characterization.

Thermodynamic Landscape of AIC Isomers

The stability of amino-indene-carboxylates must be analyzed through three distinct lenses: Tautomeric Stability (position of the double bond), Regioisomeric Stability (substituent positioning), and Stereochemical Stability (cis/trans relationships).

The Tautomeric Core: 1H- vs. 3H-Indene

The fundamental stability of the scaffold rests on the indene core.

  • 1H-Indene (Thermodynamic Sink): The 1H-tautomer is thermodynamically favored over the 2H- or 3H-isoindenes because it preserves the full aromaticity of the fused benzene ring.

  • Substitution Effect: An amino group at C3 and a carboxyl at C2 (or vice versa) can significantly alter this equilibrium via conjugation.

Regioisomerism and "Push-Pull" Stabilization

In unsaturated amino-indene-carboxylates, the relative position of the donor (


) and acceptor (

) groups dictates stability.
Isomer ClassStructure DescriptionThermodynamic StatusMechanistic Driver
Enamine-Conjugated 3-amino-1H-indene-2-carboxylic acidHigh Stability Push-Pull Effect: Resonance delocalization between the electron-donating amino group and electron-withdrawing carboxyl group across the C2=C3 double bond.
Non-Conjugated 1-amino-1H-indene-2-carboxylic acidLower Stability Lack of resonance stabilization; susceptible to tautomerization to the conjugated form if chemically permitted.
Saturated (Indane) 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (Aic)Metastable / Rigid High kinetic stability. Lacks the planarizing effect of the double bond, leading to distinct puckered conformations (envelope).
Stereochemical Control: Cis vs. Trans

For saturated or partially saturated analogs (e.g., 1-amino-2-indane-carboxylate), stability is driven by non-covalent interactions.

  • Cis-Isomers: Often stabilized by Intramolecular Hydrogen Bonding (IMHB) between the ammonium proton and the carboxylate oxygen (forming a 5- or 6-membered pseudocycle).

  • Trans-Isomers: Generally favored in polar protic solvents where solvation shells disrupt IMHBs, reducing steric clash between bulky substituents.

Mechanistic Pathways and Stability Logic

The following Graphviz diagram visualizes the stability hierarchy and the interconversion pathways between key AIC isomers.

AIC_Stability cluster_0 Thermodynamic Hierarchy (Relative G) cluster_1 Mechanistic Drivers Conjugated 3-amino-1H-indene-2-carboxylate (Push-Pull Stabilized) Global Minima Saturated_Cis Cis-1-amino-2-indane-carboxylate (IMHB Stabilized) Saturated_Trans Saturated_Trans Saturated_Cis->Saturated_Trans Epimerization Unconjugated 1-amino-1H-indene-2-carboxylate (Non-conjugated) High Energy Unconjugated->Conjugated Tautomerization (Base Cat.) Tautomerism 1,3-Proton Shift Unconjugated->Tautomerism Resonance Resonance Delocalization Resonance->Conjugated Tautomerism->Conjugated IMHB Intramolecular H-Bonding IMHB->Saturated_Cis

Caption: Stability hierarchy of AIC isomers. Conjugated "push-pull" systems represent the thermodynamic sink, while saturated cis-isomers are stabilized by intramolecular hydrogen bonds.

Experimental Protocol: Validating Isomer Stability

To rigorously determine the thermodynamic stability of a specific AIC derivative, a dual-approach combining Variable-Temperature NMR (VT-NMR) and DFT Calculations is required.

Computational Workflow (Self-Validating)

Before synthesis, computational modeling must predict the


 of isomerization.

Step-by-Step Protocol:

  • Conformational Search: Use Monte Carlo (MMFF94) to generate rotamers for all isomers (cis/trans, 1H/3H).

  • Geometry Optimization: Optimize all unique conformers using DFT.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for capturing

      
       stacking and IMHB interactions in the indene core.
      
  • Solvation Model: Apply IEF-PCM (Implicit Solvation) for water and DMSO.

    • Why? Zwitterionic stability is heavily solvent-dependent. Gas-phase calculations will erroneously favor neutral forms.

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate the population of each conformer at 298K.

Experimental Validation: VT-NMR & Deuterium Exchange

This protocol validates the computational prediction of tautomeric stability.

Protocol:

  • Sample Prep: Dissolve 5 mg of the AIC substrate in DMSO-

    
     (aprotic) and 
    
    
    
    (protic) separately.
  • Tautomeric Equilibration:

    • Add 0.1 eq of base (e.g.,

      
      ) to catalyze tautomerization.
      
    • Heat to 60°C and monitor

      
      -NMR at t=0, 1h, 6h, 24h.
      
  • Signal Tracking:

    • Monitor the disappearance of the C1-proton (benzylic, non-conjugated) and the appearance of the vinyl proton or loss of coupling in the conjugated form.

    • Integrity Check: If the integral of the aromatic region changes, degradation (polymerization) is occurring, invalidating the thermodynamic measurement.

Critical Analysis of Stability Factors

The "Push-Pull" Phenomenon

In 3-amino-1H-indene-2-carboxylic acid, the amino group acts as a


-donor, while the carboxyl group acts as a 

-acceptor.
  • Causality: This creates a vinylogous amide character. The C2-C3 bond acquires significant single-bond character, and the C3-N bond acquires double-bond character.

  • Result: This isomer is often

    
     more stable than its unconjugated regioisomers.
    
Intramolecular Hydrogen Bonding (IMHB)

For saturated analogs (e.g., Aic), the cis configuration allows the formation of a pseudo-ring.

  • Mechanism:

    
     interaction.
    
  • Thermodynamic Impact: This interaction stabilizes the cis isomer by approximately

    
     in non-polar solvents. In water, this effect is diminished due to competition with solvent H-bonding.
    

References

  • Conformational Landscape of Amino-Indane-Carboxylic Acids

    • Source: N
    • Relevance: Defines the conformational propensities of 2-aminoindane-2-carboxylic acid (Aic) in peptide design.
  • DFT Studies on Indene Isomer Stability

    • Source: ResearchG
    • Relevance: Provides computational benchmarks (B3LYP/6-31G*) for calculating relative energies of functionalized indene isomers.
  • Intramolecular Hydrogen Bonding in Cyclic Amino Acids

    • Source: PubMed / J. Org. Chem
    • Relevance: Validates the role of IMHB in stabilizing specific cis-conform
  • Zwitterionic Mechanisms in Peptide Form

    • Source: Angewandte Chemie (via eScholarship)[1]

    • Relevance: Explains the thermodynamic stability of zwitterionic intermediates in macrocycliz
    • [1]

Sources

Protocols & Analytical Methods

Method

reductive amination procedures for indane-5-carboxylate precursors

Application Note: Optimized Reductive Amination Protocols for Indane-5-Carboxylate Precursors Abstract The synthesis of 1-aminoindane derivatives, particularly those bearing a 5-carboxylate motif, is a critical step in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for Indane-5-Carboxylate Precursors

Abstract

The synthesis of 1-aminoindane derivatives, particularly those bearing a 5-carboxylate motif, is a critical step in the development of PPAR agonists, aminoindane-based therapeutics (e.g., Rasagiline analogs), and melatonin receptor ligands. This guide addresses the specific challenges associated with the reductive amination of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate . We present two field-proven protocols: a mild, chemoselective Sodium Triacetoxyborohydride (STAB) method for standard applications, and a Titanium(IV)-mediated protocol for sterically hindered or electron-deficient amines, complete with strategies to mitigate transesterification risks.

Introduction & Strategic Analysis

The indane-5-carboxylate scaffold presents unique electronic and steric challenges. The electron-withdrawing carboxylate group at the 5-position deactivates the aromatic ring, which can subtly influence the electrophilicity of the ketone at the 1-position. Furthermore, the constrained fused ring system imposes steric rigidity, often shifting the equilibrium away from imine formation.

Key Challenges:

  • Equilibrium Management: Formation of the imine intermediate is often the rate-limiting step. Incomplete imine formation leads to reduction of the starting ketone to the alcohol (1-hydroxyindane), a difficult-to-separate impurity.

  • Chemoselectivity: The ester moiety is susceptible to hydrolysis or transesterification if aggressive Lewis acids (e.g., Ti(OiPr)₄) or nucleophilic solvents are used indiscriminately.

  • Stereocontrol: The resulting 1-aminoindane contains a chiral center. While this guide focuses on racemic synthesis, the protocols are compatible with chiral amine auxiliaries.

Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision points for reagent selection.

ReductiveAmination Ketone Methyl 1-oxoindane- 5-carboxylate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Alcohol Side Product: 1-Hydroxyindane Ketone->Alcohol Direct Reduction (If Imine slow) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Acid/Ti Catalyst) Imine->Hemiaminal Hydrolysis (+ H2O) Product 1-Aminoindane Derivative Imine->Product Reduction (STAB / NaBH4)

Figure 1: Reaction pathway showing the critical Imine formation step. Preventing the "Direct Reduction" pathway (red dashed line) is the primary objective of these protocols.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Reducing Agent STAB (NaBH(OAc)₃) Mild, does not reduce ketones rapidly, allowing imine formation to equilibrate. Preferred for ester stability.
Lewis Acid Ti(OiPr)₄ / Ti(OMe)₄ Essential for unreactive amines. Acts as a water scavenger to drive imine formation.[1] Warning: Ti(OiPr)₄ can cause transesterification (Methyl -> Isopropyl ester).
Solvent DCE or THF 1,2-Dichloroethane (DCE) is standard for STAB. THF is preferred for Ti-mediated reactions to avoid alcohol exchange.
pH Control Acetic Acid (AcOH) 1-2 equivalents catalyze hemiaminal dehydration without hydrolyzing the ester.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary amines, unhindered secondary amines, and substrates where ester stability is paramount. Mechanism: Indirect reductive amination where the reducing agent is present but selectively reduces the protonated iminium ion.

Materials
  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indane ketone (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If using an amine salt (e.g., hydrochloride), add 1.1 equiv of Triethylamine (TEA) to free-base it in situ.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H₂/AcOH).

  • Reaction Monitoring: Stir at RT under Nitrogen/Argon. Monitor by TLC or LC-MS.

    • Typical Time: 2–16 hours.

    • Target: Disappearance of ketone (SM).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (careful, gas evolution).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Titanium-Mediated Two-Step Procedure

Best for: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or when Protocol A fails to drive conversion. Critical Warning: To prevent converting the methyl ester to an isopropyl ester, use Titanium(IV) Methoxide if available, or strictly limit reaction time/temperature if using Titanium(IV) Isopropoxide .

Materials
  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv) [Or Ti(OMe)₄]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous THF (preferred) or Methanol.

Step-by-Step Procedure
  • Imine Formation (Dehydration):

    • In a dried flask, combine the indane ketone and amine in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at RT for 6–12 hours.

    • Expert Tip: If conversion is slow, heat to 40-50°C, but monitor ester transesterification closely by LC-MS.

  • Reduction:

    • Cool the mixture to 0°C.

    • Crucial Step: Dilute with Methanol (equal volume to THF) to solubilize the borohydride.

    • Add NaBH₄ (1.5 equiv) portion-wise (exothermic).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (TiO₂) will form.

    • Filtration: The mixture will be thick. Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

    • Alternative: Add 1M NaOH to solubilize titanium salts (if ester hydrolysis is not a concern—NOT recommended here). Use the Celite method.

  • Purification: Standard extraction and chromatography.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot issues.

DecisionTree Start Start: Methyl 1-oxoindane- 5-carboxylate AmineType Amine Type? Start->AmineType ProtocolA Use Protocol A (STAB) (Mild, Safer for Ester) AmineType->ProtocolA Primary / Unhindered Secondary ProtocolB Use Protocol B (Ti-Mediated) (Stronger Dehydration) AmineType->ProtocolB Aniline / Hindered / Low Reactivity CheckEster Check Ester Integrity ProtocolA->CheckEster Low Yield? ProtocolB->CheckEster Transesterification? CheckEster->ProtocolB Ketone remaining (Need better imine formation) CheckEster->ProtocolB Use Ti(OMe)4 or THF solvent

Figure 2: Workflow for selecting the optimal reductive amination strategy.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion / Recovered Ketone Imine formation is unfavorable.Switch to Protocol B (Ti-mediated) to force dehydration.
Alcohol Impurity (1-Hydroxyindane) Reducing agent is reducing the ketone faster than imine forms.Pre-stir amine + acid longer before adding STAB. Add molecular sieves (4Å).
Ester Hydrolysis (Acid) System too acidic or wet.Ensure anhydrous solvents. Use AcOH (weak acid) instead of HCl/TFA.
Transesterification (Methyl -> Isopropyl) Use of Ti(OiPr)₄ in presence of methyl ester.Use Ti(OMe)₄. Run reaction in THF (non-nucleophilic) and minimize heating.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[1]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Protocols." Link

Sources

Application

using methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate in peptide coupling

Executive Summary Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (hereafter Ind-5 ) is a bifunctional pharmacophore often employed in medicinal chemistry to introduce conformational restriction.[1] Unlike standard -a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (hereafter Ind-5 ) is a bifunctional pharmacophore often employed in medicinal chemistry to introduce conformational restriction.[1] Unlike standard


-amino acids, Ind-5  features a chiral, benzylic primary amine at position C1 and an aromatic methyl ester at position C5.[1]

This unique architecture presents two distinct synthetic challenges:

  • Steric Impedance at C1: The amine, while primary, is situated on a semi-rigid cyclopentyl ring, creating steric bulk that retards nucleophilic attack.

  • Electronic Deactivation at C5: The carboxylic acid (post-hydrolysis) is a benzoic acid derivative, which exhibits lower electrophilicity compared to aliphatic amino acids, requiring robust activation strategies.

This guide details optimized protocols for N-acylation, ester hydrolysis, and subsequent C-terminal coupling, ensuring enantiomeric integrity and high yield.[1]

Chemical Profile & Handling

PropertySpecification
Structure Indane core with C1-amine (chiral) and C5-methyl ester (achiral).[1]
Molecular Weight ~191.23 g/mol
Solubility High in DMF, DMSO, DCM; Low in Water, Diethyl Ether.
pKa (Amine) ~8.5–9.0 (Estimated; benzylic amine).[1]
Chirality The C1 position is a stereocenter (

or

). Risk: Benzylic protons are susceptible to base-catalyzed abstraction, leading to racemization.[1]
Storage Store at -20°C under Argon. Hygroscopic as a hydrochloride salt.

Protocol A: N-Acylation (Coupling to the Amine)

Objective: Attach an N-protected amino acid (Fmoc-AA-OH) to the C1-amine of Ind-5.[1]

Challenge: The adjacent indane ring system imposes steric drag. Standard carbodiimide couplings (EDC/DIC) often result in incomplete conversion or require excessive reaction times, increasing the risk of racemization at the incoming amino acid's


-center.

Recommended Strategy: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid, high-yield coupling.[1]

Materials:
  • Nucleophile: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq)[1]

  • Electrophile: Fmoc-Amino Acid (1.2 – 1.5 eq)[1]

  • Activator: HATU (1.2 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:
  • Pre-Activation (Critical):

    • Dissolve the Fmoc-Amino Acid and HATU in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA.[2][3][4][5]

    • Stir for only 1–2 minutes . Note: Prolonged pre-activation can lead to guanidinylation of the amine or epimerization of the Fmoc-AA.[1]

  • Coupling:

    • Add the Ind-5 amine solution (in DMF) to the activated mixture.[1]

    • Stir under nitrogen at room temperature (20–25°C).

  • Monitoring:

    • Monitor via LC-MS or TLC (5% MeOH in DCM).[1]

    • Target Time: 1–3 hours.[1] If incomplete after 4 hours, add a second portion of activated acid (0.5 eq).

  • Work-up:

    • Dilute with EtOAc. Wash with 5% NaHCO₃ (2x), 1M KHSO₄ or 10% Citric Acid (2x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: C-Terminal Activation (Ester Hydrolysis & Coupling)

Objective: Hydrolyze the C5-methyl ester and couple the resulting acid to a downstream amine.[1]

Challenge: The C5-ester is an aromatic ester (benzoate-like).[1] It is more stable than aliphatic esters, often requiring stronger basic conditions for hydrolysis. However, the C1-chiral center is benzylic and sensitive.[1]

Recommended Strategy: Lithium Hydroxide (LiOH) saponification followed by T3P (Propylphosphonic Anhydride) or HATU coupling.[1]

Step 1: Controlled Hydrolysis
  • Dissolution: Dissolve the N-protected Ind-5 intermediate in THF/MeOH (3:1 ratio).

  • Saponification: Add LiOH (2.0 eq) dissolved in minimal water.

  • Reaction: Stir at 0°C to Room Temperature .

    • Warning: Do not heat above 40°C. High heat with strong base risks racemizing the C1 benzylic center via deprotonation.

  • Quench: Acidify carefully to pH 3–4 with 1M HCl. Extract with EtOAc.

Step 2: Coupling the Aromatic Acid

The resulting free acid is a substituted benzoic acid. It requires potent activation.[1]

  • Reagents:

    • Acid: Hydrolyzed Ind-5 derivative (1.0 eq).[1]

    • Amine Partner: R-NH₂ (1.1 eq).[1]

    • Coupling Agent: HATU (1.1 eq) OR T3P (50% in EtOAc, 1.5 eq).

      • Note: T3P is preferred if the amine partner is sterically hindered or prone to epimerization, as it produces lower racemization rates than uronium salts [1].

  • Procedure:

    • Dissolve Acid and Amine in DMF (or EtOAc if using T3P).

    • Add Base (DIPEA for HATU; NMM for T3P).

    • Stir for 2–16 hours. Aromatic acids react slower than aliphatic ones.

Critical Decision Framework (Visualization)

The following diagram illustrates the decision logic for selecting coupling conditions based on the specific step in the workflow.

PeptideCoupling Start Start: Ind-5 Building Block Goal Define Goal Start->Goal NAcyl Goal: N-Acylation (Coupling TO Ind-5 Amine) Goal->NAcyl Free Amine Available CAcyl Goal: C-Elongation (Coupling OF Ind-5 Acid) Goal->CAcyl Ester Present ActivatorA Select Activator: HATU or COMU NAcyl->ActivatorA ReasonA Reason: Overcome steric bulk of indane ring ActivatorA->ReasonA BaseA Base: DIPEA (2-3 eq) Short Pre-activation (<2 min) ActivatorA->BaseA Hydrolysis Step 1: Hydrolysis LiOH, THF/H2O, <25°C CAcyl->Hydrolysis WarningB Critical: Avoid Heat to prevent C1 racemization Hydrolysis->WarningB ActivatorB Step 2: Activation T3P (Low Racemization) or HATU (High Yield) Hydrolysis->ActivatorB

Figure 1: Decision tree for optimizing reaction conditions based on the functional group being manipulated. Note the specific temperature constraint during hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Acylation) Steric hindrance of the indane ring.Switch from HBTU/HCTU to HATU or COMU . Increase temperature to 40°C (monitor racemization).
Racemization at C1 Base-catalyzed proton abstraction at the benzylic position.[1]Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA.[1] These weaker, bulkier bases reduce proton abstraction [2].
Incomplete Hydrolysis Aromatic esters are stable; poor solubility in water.Ensure THF/MeOH ratio is high enough to solubilize the starting material. Sonicate the reaction.
Guanidinylation Excess HATU reacting with the amine.[4]Ensure the Carboxylic Acid is stoichiometric with HATU (1:1) and pre-activated briefly before adding the Ind-5 amine.[1]

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from 4[1]

  • Enamine. (2024). HATU: A Golden-Standard Reagent in Peptide Coupling.[1][6] Retrieved from 6[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5[1]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3] Organic & Biomolecular Chemistry.[3][4][7][8] Retrieved from 3[1]

Sources

Method

protecting group strategies for 1-amino group in indane derivatives

Application Note & Protocol Guide | Version 2.0 Executive Summary: The Benzylic Challenge The 1-aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for therapeutics like Rasagil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary: The Benzylic Challenge

The 1-aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for therapeutics like Rasagiline (Parkinson’s disease) and Indatraline . However, the 1-position presents a unique "Benzylic Paradox":

  • Electronic Sensitivity: The benzylic C-N bond is susceptible to hydrogenolysis (cleavage) and elimination (forming indene) under vigorous conditions.

  • Steric Constraint: The bicyclic system imposes rigidity, affecting the kinetics of protection and deprotection compared to linear benzylic amines.

This guide details three validated protection strategies (Boc, Cbz, Fmoc), engineered to mitigate elimination risks and prevent racemization of chiral 1-aminoindanes.

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream compatibility using the decision tree below.

ProtectionStrategy Start Start: 1-Aminoindane Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive BaseSensitive Is the substrate base-sensitive? AcidSensitive->BaseSensitive No (Stable to Acid) Fmoc STRATEGY B: Fmoc Protection (Base Cleavage) AcidSensitive->Fmoc Yes (Avoid Acid) Hydrogenation Does synthesis require hydrogenation elsewhere? BaseSensitive->Hydrogenation No (Stable to Base) Cbz STRATEGY C: Cbz Protection (H2/Pd Cleavage) BaseSensitive->Cbz Yes (Avoid Base) Alloc STRATEGY D: Alloc Protection (Pd(0) Cleavage) BaseSensitive->Alloc Sensitive to Acid & Base Boc STRATEGY A: Boc Protection (Acid Cleavage) Hydrogenation->Boc Yes (Avoid H2) Hydrogenation->Cbz No (H2 is Safe)

Figure 1: Decision matrix for selecting the optimal protecting group based on substrate stability and downstream reaction conditions.

Protocol A: The Boc Strategy (Acid-Labile)

Best For: General synthesis where the substrate tolerates moderate acid. Risk: Formation of indene (elimination) during deprotection if temperature is uncontrolled.

Mechanism & Rationale

The tert-butoxycarbonyl (Boc) group is installed under basic conditions.[1] Deprotection generates a tert-butyl cation. In 1-aminoindane, the benzylic carbocation is stabilized, increasing the risk of


 elimination to form indene. We mitigate this by using HCl/Dioxane  (precipitates product) rather than neat TFA.
Step-by-Step Protocol
Step 1: Protection[2]
  • Dissolve: Suspend 1-aminoindane (10 mmol) in THF/Water (1:1, 20 mL).

  • Basify: Add

    
     (2.0 equiv, 20 mmol). Stir until partially dissolved.
    
  • Reagent: Add

    
     (1.1 equiv, 11 mmol) dropwise at 0°C.
    
  • Reaction: Warm to 23°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate THF. Extract aqueous layer with EtOAc (

    
    ). Wash combined organics with 1M citric acid (removes unreacted amine) and brine. Dry over 
    
    
    
    .[3]
Step 2: Deprotection (The "Precipitation Method")

Avoid neat TFA to minimize side reactions.

  • Solvent: Dissolve N-Boc-1-aminoindane (1.0 g) in dry 1,4-dioxane (5 mL).

  • Acid: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Stir at 23°C for 2–3 hours. The hydrochloride salt should precipitate.

  • Isolation: Filter the white solid under

    
    . Wash with cold 
    
    
    
    .
  • Yield: Typically >90% as the HCl salt.

Protocol B: The Cbz Strategy (Hydrogenolysis)

Best For: Acid/Base sensitive substrates. Risk: Over-reduction. The benzylic C-N bond in 1-aminoindane is weak. Standard


 conditions can cleave the amine entirely, yielding indane.
Mechanism & Rationale

Benzyl carbamate (Cbz) is cleaved by hydrogenolysis.[4] To prevent C-N bond cleavage, we utilize Transfer Hydrogenation with Ammonium Formate, which is kinetically more controlled than high-pressure


 gas.
Step-by-Step Protocol
Step 1: Protection[2]
  • Setup: Dissolve 1-aminoindane (10 mmol) in

    
     (30 mL) and cool to 0°C.
    
  • Base: Add DIPEA (1.5 equiv) or

    
     (aq).
    
  • Reagent: Add Benzyl Chloroformate (Cbz-Cl, 1.05 equiv) dropwise. Note: Cbz-Cl is potent; avoid excess to prevent bis-acylation.

  • Workup: Quench with water. Wash organics with 1M HCl and brine.

Step 2: Controlled Deprotection (Transfer Hydrogenation)
  • Solvent: Dissolve N-Cbz-indane in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Donor: Add Ammonium Formate (3.0 equiv) in one portion.

  • Reaction: Heat to mild reflux (60°C) for 1–2 hours.

    • Checkpoint: Monitor strictly by HPLC/TLC. Stop immediately upon disappearance of starting material to avoid deamination.

  • Workup: Filter through Celite® while warm. Concentrate filtrate.

Protocol C: The Fmoc Strategy (Base-Labile)

Best For: Solid-phase synthesis or when orthogonality to Boc/Cbz is required. Risk: Aggregation of the Fmoc group can lower solubility in non-polar solvents.

Step-by-Step Protocol
Step 1: Protection

Use Fmoc-OSu instead of Fmoc-Cl to minimize dipeptide formation and racemization.

  • Dissolve: Dissolve 1-aminoindane (10 mmol) in Acetone/Water (1:1).

  • Reagent: Add

    
     (1.5 equiv) followed by Fmoc-OSu  (1.0 equiv).
    
  • Reaction: Stir at room temperature for 12 hours. The product often precipitates.

  • Purification: If solid forms, filter and wash with water. If oil, extract with EtOAc.[1]

Step 2: Deprotection[1][2]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Scavenging: The dibenzofulvene byproduct is reactive. In solution phase, polymer-bound amine scavengers (e.g., Trisamine resin) can be used to remove the fulvene adducts during workup.

Case Study: Rasagiline Synthesis Workflow

The synthesis of Rasagiline (N-propargyl-1-aminoindane) requires careful amine handling to avoid dialkylation.

Rasagiline Indanone 1-Indanone RedAm Reductive Amination (NH4OAc, NaBH3CN) Indanone->RedAm RacemicAmine Racemic 1-Aminoindane RedAm->RacemicAmine Resolution Chiral Resolution (L-Tartaric Acid) RacemicAmine->Resolution ChiralAmine (R)-1-Aminoindane Resolution->ChiralAmine Propargylation Propargylation (Propargyl Cl, Base) ChiralAmine->Propargylation Final Rasagiline Propargylation->Final

Figure 2: Workflow for Rasagiline synthesis highlighting the critical resolution step.

Comparative Data & Troubleshooting

Protecting Group Stability Profile (1-Aminoindane Specific)
ParameterBoc-IndaneCbz-IndaneFmoc-Indane
Formation Yield High (>90%)High (>90%)Moderate-High (80-90%)
Acid Stability Unstable (Cleaves)StableStable
Base Stability StableStableUnstable (Cleaves)
H2/Pd Stability StableUnstable (Cleaves)Stable
Benzylic Risk Elimination (in strong acid)C-N Cleavage (over-reduction)Low
Solubility ExcellentGoodPoor (Aggregation risk)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Indene formation (Elimination) Acid concentration too high or temp >40°C during Boc removal.Switch to HCl/Dioxane at 0°C. Avoid heating.
C-N Bond Cleavage Over-hydrogenation of Cbz group.Use Transfer Hydrogenation (Protocol B) or switch to Alloc (Pd(0) cleavage).
Racemization Strong base used during protection of chiral amine.Use NaHCO3 (weak base) instead of NaOH/TEA. Use Fmoc-OSu instead of Fmoc-Cl.
Low Solubility (Fmoc)

-stacking of fluorenyl rings.
Add THF or DCM to the reaction mixture.

References

  • Rasagiline Synthesis & Resolution

    • Source: GuideChem & ResearchGate.
    • URL:

  • Boc Protection Protocols

    • Source: BenchChem.[4] "Common side reactions with Boc-protected amino acids."

    • URL:

  • Cbz Hydrogenolysis Risks

    • Source: Organic Chemistry Portal. "Hydrogenolysis of N-Benzyl Groups."
    • URL:

  • Fmoc Protection Strategies

    • Source: SciELO. "Ultrasonic-Assisted Protocol for N-Fmoc Protection."
    • URL:

  • General 1-Aminoindane Chemistry

    • Source: Wikipedia. "1-Aminoindane Pharmacology and Chemistry."
    • URL:

Sources

Application

hydrolysis conditions for methyl ester in aminoindane derivatives

Application Note: Hydrolysis Strategies for Methyl Esters in Aminoindane Derivatives Abstract This guide details optimized protocols for the hydrolysis of methyl esters within aminoindane scaffolds—a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis Strategies for Methyl Esters in Aminoindane Derivatives

Abstract This guide details optimized protocols for the hydrolysis of methyl esters within aminoindane scaffolds—a critical step in the synthesis of rigid amino acid analogs, conformationally restricted dopamine agonists, and rasagiline derivatives. Unlike simple aliphatic esters, aminoindane derivatives present unique challenges including low aqueous solubility, steric hindrance at the C1/C2 positions, and high susceptibility to racemization at the benzylic carbon. This note provides a decision matrix for selecting between lithium hydroxide (LiOH) mediated saponification, acid-catalyzed hydrolysis, and mild organotin/enzymatic cleavage, ensuring high yield while preserving stereochemical integrity.

Introduction & Mechanistic Considerations

Aminoindane derivatives (e.g., 1-aminoindane, 2-aminoindane-2-carboxylic acid) serve as privileged scaffolds in medicinal chemistry due to their ability to lock pharmacophores into bioactive conformations. The hydrolysis of their methyl ester precursors is often the final deprotection step.

The Solubility-Reactivity Paradox

Methyl esters on lipophilic aminoindane rings are often insoluble in pure aqueous base. Standard saponification (NaOH/H₂O) results in biphasic mixtures with slow kinetics, prompting researchers to increase temperature—which frequently leads to decomposition or racemization.

  • Solution: The use of THF/Methanol/Water ternary solvent systems is non-negotiable for these substrates to ensure a monophasic reaction medium.

The Racemization Risk

For 1-aminoindane derivatives, the C1 proton is benzylic and adjacent to an electron-withdrawing amine (or amide). Under strong basic conditions, deprotonation leads to a planar enolate/aza-enolate intermediate, destroying chirality.

  • Mechanistic Insight: Lithium ions (

    
    ) act as mild Lewis acids, coordinating with the carbonyl oxygen. This activates the ester towards nucleophilic attack by hydroxide without requiring the harsh pH levels associated with NaOH or KOH, significantly reducing the rate of 
    
    
    
    -proton abstraction.

Protocol Selection Guide

Use the following decision matrix to select the appropriate method:

  • Standard Substrate (Stable, soluble):

    
    Protocol A (LiOH) 
    
  • Sterically Hindered / Very Lipophilic:

    
    Protocol B (TMSOK) 
    
  • Base-Sensitive / Chiral Benzylic Center:

    
    Protocol C (Enzymatic) 
    
  • Acid-Stable / Non-Chiral:

    
    Protocol D (Acid Hydrolysis) 
    

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – LiOH Saponification

Best for: General aminoindane derivatives where mild conditions are required to prevent epimerization.

Reagents:

  • Lithium Hydroxide monohydrate (

    
    )
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve the aminoindane methyl ester (1.0 equiv) in a mixture of THF and MeOH (3:1 ratio). Ensure the concentration is approximately 0.1 M.

    • Note: If the compound is not fully soluble, add THF dropwise until clear.

  • Reagent Addition: Prepare a solution of

    
     (2.0 – 3.0 equiv) in the minimum amount of water required to dissolve it.
    
  • Reaction: Add the aqueous LiOH dropwise to the stirred ester solution at 0 °C .

  • Monitoring: Allow the mixture to warm to room temperature (RT). Monitor by LC-MS or TLC every 30 minutes. Most unhindered aminoindanes hydrolyze within 1–4 hours.

    • Critical: If reaction is <50% complete after 4 hours, do not heat. Instead, add 1.0 equiv of additional LiOH and stir overnight.

  • Workup (Zwitterion Isolation):

    • Evaporate volatiles (THF/MeOH) under reduced pressure (keep bath <40 °C).

    • Dilute the aqueous residue with water.

    • pH Adjustment: Carefully acidify with 1N HCl to the isoelectric point (pI) of the amino acid (typically pH 5.5 – 6.5). The product should precipitate as a zwitterion.

    • Filter the solid, wash with cold water and ether, and dry under vacuum.

Protocol B: Anhydrous Hydrolysis via TMSOK

Best for: Highly lipophilic esters or water-sensitive substrates. Potassium trimethylsilanolate (TMSOK) generates "naked" hydroxide in organic solvents.

Reagents:

  • Potassium trimethylsilanolate (TMSOK)

  • Anhydrous THF or Diethyl Ether

Procedure:

  • Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Add solid TMSOK (1.1 – 1.5 equiv) in one portion.

  • Stir at RT.[1][2][3] The reaction often proceeds rapidly (30 min – 2 hours) due to the high nucleophilicity of the silanolate anion.

  • Workup: The product often precipitates as the potassium salt. Filter and wash with dry ether. To obtain the free acid, suspend the salt in water and acidify to pH ~6 as in Protocol A.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Chiral 1-aminoindane esters prone to racemization.

Reagents:

  • Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck)

  • Phosphate Buffer (pH 7.0 - 8.0)

  • Acetone (as co-solvent)[4]

Procedure:

  • Suspend the ester in Phosphate Buffer (0.1 M, pH 7.5). Add Acetone (up to 10% v/v) to aid dispersion.

  • Add PLE (10–50 units per mmol of ester).

  • Stir gently at 25–30 °C.

  • pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic or manual addition of 0.1 N NaOH.

  • Termination: When base consumption ceases, extract unreacted ester with EtOAc (if kinetic resolution is intended). Acidify the aqueous phase to pH 6 and extract the amino acid or lyophilize.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of ester in aqueous base.Switch to Protocol B (TMSOK) or increase THF ratio in Protocol A.
Racemization Base concentration too high or Temp > 40°C.Use LiOH at 0°C ; avoid NaOH/KOH; switch to Protocol C (Enzymatic) .
Product is an Oil/Gum Incomplete isoelectric precipitation.Lyophilize the aqueous layer instead of extraction. Triturate residue with

.[5]
Side Product: Amide Attack of free amine on ester (intermolecular).Ensure dilute conditions; protect amine (Boc/Fmoc) prior to hydrolysis if possible.

Visual Guide: Decision Tree & Workflow

HydrolysisWorkflow Start Start: Aminoindane Methyl Ester CheckChiral Is the C1/C2 center stereochemically sensitive? Start->CheckChiral CheckSoluble Is the ester soluble in THF/Water? CheckChiral->CheckSoluble No (Stable) MethodLiOH Protocol A: LiOH / THF / H2O (Standard) CheckChiral->MethodLiOH Yes (Moderate Risk) MethodEnz Protocol C: PLE Enzymatic (High Stereocontrol) CheckChiral->MethodEnz Yes (High Risk) CheckSoluble->MethodLiOH Yes MethodTMSOK Protocol B: TMSOK / Anhydrous THF (Lipophilic/Hindered) CheckSoluble->MethodTMSOK No (Lipophilic) MethodAcid Protocol D: 6N HCl Reflux (Robust/Achiral) CheckSoluble->MethodAcid No (Acid Stable) MethodLiOH->MethodTMSOK Incomplete Rxn

Figure 1: Strategic decision matrix for selecting hydrolysis conditions based on substrate stability and solubility.

References

  • Lithium Hydroxide Specificity: Evans, D. A., et al. "Total Synthesis of the Macrolide Antibiotic Cytovaricin." Journal of the American Chemical Society, vol. 112, no. 19, 1990, pp. 7001–7031.

  • TMSOK Protocol: Laganis, E. D., & Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters, vol. 25, no. 51, 1984, pp. 5831-5834.

  • Aminoindane Synthesis Context: Ellis, T. K., et al. "Efficient Synthesis of 2-Aminoindane-2-Carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent."[6] The Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4973–4976.[6]

  • Enzymatic Hydrolysis: Ohno, M., & Otsuka, M. "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase." Organic Reactions, 2004.[7]

  • Green Chemistry Alternatives (CaI2): Goudreau, S. R., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." International Journal of Molecular Sciences, vol. 23, no. 9, 2022.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate Synthesis

Ticket ID: IND-AMINE-005 Subject: Yield Optimization & Troubleshooting for 1-Amino Indane Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Core Directive The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-AMINE-005 Subject: Yield Optimization & Troubleshooting for 1-Amino Indane Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Core Directive

The Challenge: Synthesizing methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (hereafter Target 1 ) is deceptively difficult.[1][2] While the indane core is stable, the coexistence of a basic primary amine at C1 and a hydrolytically sensitive methyl ester at C5 creates a "chemical conflict" during workup. Furthermore, the reduction of the intermediate oxime often stalls at the hydroxylamine stage or proceeds to form dimeric secondary amines, severely impacting yield.

The Solution: This guide moves away from generic reductive amination and standardizes a Two-Step Oxime Hydrogenation Protocol . This method offers the highest atom economy and scalability, provided specific pH and catalyst controls are implemented to protect the ester.

The Optimized Workflow (SOP)

Do not rely on one-pot reductive amination (e.g., NaBH₃CN/NH₄OAc) for scales >5g, as byproduct removal becomes rate-limiting.[1][2] The following protocol isolates the stable oxime intermediate, allowing for purification before the sensitive reduction step.

Step 1: Oximation (The Setup)

Reaction: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate + Hydroxylamine HCl → Oxime Intermediate.[1][2]

  • Solvent: Methanol (MeOH) is standard, but add 10% THF if the starting indanone ester precipitates at low temperatures.[2]

  • Base: Use Sodium Acetate (NaOAc) (1.5 eq) rather than Pyridine. Pyridine is difficult to remove completely and can poison the hydrogenation catalyst in Step 2.

  • Temperature: Reflux (65°C) for 2-4 hours. Monitor by HPLC/TLC.[1][2]

  • Critical Workup: Pour into ice water. The oxime should precipitate. Filter and wash with cold water.[1][2] Do not extract with ethyl acetate unless necessary; precipitation yields cleaner material.[1]

Step 2: Catalytic Hydrogenation (The Critical Step)

Reaction: Oxime → Primary Amine (Target 1 )

  • Catalyst: Raney Nickel (Ra-Ni) is superior to Pd/C for this specific transformation.[1][2] Pd/C often arrests at the hydroxylamine intermediate or reduces the ester if strong acids are used to force conversion.

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH).[2]

  • Pressure: 50–60 psi (3–4 bar).[2]

  • Time: 6–12 hours.[1][2]

Protocol:

  • Dissolve the Oxime in 7N NH₃/MeOH (10 mL/g).

  • Add Raney Nickel (20 wt% loading, washed with MeOH).

  • Hydrogenate at 50 psi at ambient temperature . Heating (>40°C) promotes dimerization.[2]

  • Filtration: Filter through Celite under Nitrogen (Ra-Ni is pyrophoric).[1][2]

  • Isolation: Concentrate immediately at <30°C. Do not let the free base amine sit in solution; it will attack the ester (intermolecular amidation).

  • Stabilization: Immediately redissolve in Et₂O or EtOAc and add 4M HCl in Dioxane to precipitate the Hydrochloride Salt . The salt is stable; the free base is not.

Visualization: Process Logic & Failure Points[1][2]

G Start Start: Methyl 1-oxo-indane-5-carboxylate Oxime_Step Step 1: Oximation (NH2OH·HCl / NaOAc) Start->Oxime_Step Oxime_Int Intermediate: Oxime (Stable Solid) Oxime_Step->Oxime_Int Decision_Cat Step 2: Reduction Strategy Oxime_Int->Decision_Cat Path_Pd Route A: Pd/C + Acid Decision_Cat->Path_Pd High Risk Path_RaNi Route B: Raney Ni + NH3 Decision_Cat->Path_RaNi Recommended Fail_Hydroxyl FAILURE: Hydroxylamine Arrest (Incomplete Reduction) Path_Pd->Fail_Hydroxyl Low Pressure/Temp Fail_Dimer FAILURE: Dimer Formation (Secondary Amine) Path_RaNi->Fail_Dimer Low NH3 conc. Target Target 1: Amine (Free Base) Path_RaNi->Target H2 (50 psi), <30°C Salt_Form Final Product: HCl Salt (Stable) Target->Salt_Form Immediate HCl/Dioxane Fail_Polymer FAILURE: Polymerization/Amidation (Free base attacks Ester) Target->Fail_Polymer Slow Workup / Heat

Caption: Logic flow for synthesis. Green paths indicate the optimized route; dashed red nodes indicate common failure modes caused by incorrect catalyst or workup.

Troubleshooting Diagnostic Matrix

Use this table to diagnose low yields based on your crude NMR or LC-MS data.

SymptomProbable CauseCorrective Action
Product is a gum/oil Free base instability.[1][2]Do not isolate the free base. Convert directly to the HCl or Tosylate salt. The salt crystallizes well from iPrOH/Et₂O.
M+16 peak in MS Hydroxylamine intermediate (incomplete reduction).[2]Cause: Catalyst poisoning or insufficient pressure.[1][2] Fix: Switch from Pd/C to Raney Ni. If using Pd/C, add 1 eq of Methanesulfonic acid (MsOH), but monitor ester stability closely [1].[2]
2M-17 peak (Dimer) Secondary amine formation.[1][2]Cause: The primary amine product reacts with the intermediate imine.[3] Fix: Increase Ammonia concentration (saturation). The excess NH₃ suppresses the equilibrium toward the secondary amine [2].
Loss of Methyl Ester Hydrolysis during workup.Cause: Aqueous workup was too basic (pH > 10) or too warm.[2] Fix: Keep pH < 9 during extraction. Use cold saturated NaHCO₃, not NaOH.[2] Dry organic layer immediately.[1][2]
Low Conversion (Step 1) Steric hindrance/Solubility.[2]Fix: Ensure the ketone is fully soluble. Add THF to the Methanol. Increase NaOAc to 2.0 eq to buffer the HCl released.

Deep Dive: The "Self-Validating" System

To ensure scientific integrity, you must verify the reaction during the process, not just at the end.

A. The Hydroxylamine Trap

Reductions of oximes on Pd/C often stop at the hydroxylamine (R-NH-OH).[1][2]

  • Validation: Check TLC. The hydroxylamine is usually more polar than the oxime but less polar than the amine.

  • The Fix: If you see this intermediate, do not add more catalyst . Instead, increase the temperature slightly (to 40°C) or add a trace of acid (if using Pd). However, switching to Raney Ni prevents this mechanistically as Ni cleaves the N-O bond more efficiently than Pd [3].

B. Chiral Resolution (If Enantiopurity is Required)

The synthesis described above yields a racemate .[2] For drug development, the (S)-enantiomer is often the active pharmacophore.[2]

  • Method: Do not attempt asymmetric hydrogenation (low ee for this substrate).

  • Protocol: Synthesize the racemic HCl salt. Perform a classical resolution using (D)-Tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid in Ethanol.[1][2]

  • Validation: The diastereomeric salt should precipitate. Recrystallize until constant melting point and verify ee by Chiral HPLC (e.g., Chiralcel OD-H column).

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ to reduce the oxime? A: Absolutely not. LiAlH₄ will reduce the methyl ester at C5 to a primary alcohol (benzyl alcohol derivative), destroying your target pharmacophore. You must use chemoselective catalytic hydrogenation or Zinc/Acetic Acid (though Zn/AcOH workup is messy).[2]

Q: Why is my yield dropping upon scale-up (from 1g to 50g)? A: Heat transfer issues. The hydrogenation is exothermic. On a larger scale, the internal temperature spikes, promoting dimer formation and ester hydrolysis.

  • Fix: Use a reactor with an internal cooling coil/jacket. Maintain T < 30°C strictly.

Q: The product turns purple/brown on the bench. A: Amino-indanes are oxidation-sensitive.[1][2] The color change indicates oxidation to the imine or N-oxide.[1] Store the HCl salt under Argon at -20°C.

Q: Can I start from the 5-bromo-1-indanone instead? A: Yes. You can perform the oximation and reduction on the bromo-indanone first, protect the amine (e.g., Boc), and then perform a Palladium-catalyzed carbonylation (Pd(dppf)Cl₂, CO gas, MeOH) to install the ester.[2] This avoids the risk of reducing/hydrolyzing the ester during the amine synthesis, but adds steps.

References

  • Liu, J. et al. (2022).[2] Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines. MDPI.[1][2][4] Link[2]

    • Supports the use of Raney Ni and the mechanism of hydroxylamine arrest on Pd/C.
  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Improvements. Link

    • Provides the mechanistic basis for using excess ammonia to prevent dimeriz
  • Baucom, A. et al. (2002).[2] Hydrogenation of 2-indanone oxime to 2-aminoindan over Raney Ni. (Cited in context of similar indanone systems). Link

    • Validates the specific efficacy of Raney Ni for indanone scaffolds.
  • PubChem. (2025).[2] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Compound Summary. Link[2]

    • Verification of starting material structure and properties.[5]

  • Sigma-Aldrich. (2025).[1][2] Technical Note: Handling of Amino Acid Methyl Esters. Link

    • General protocols for stabilizing amino-esters as salts.

Sources

Optimization

Technical Support Center: Purification of Aminoindane Esters via Column Chromatography

Welcome to the technical support center for the purification of aminoindane esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminoindane esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these compounds using column chromatography. Aminoindane esters, while crucial in medicinal chemistry, often present unique challenges during purification due to their chemical nature. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve optimal separation, purity, and yield.

I. Understanding the Core Challenge: The Amine-Silica Interaction

The primary difficulty in the column chromatography of aminoindane esters lies in the interaction between the basic amino group of the analyte and the acidic surface of the silica gel stationary phase. Silica gel is covered with silanol groups (Si-OH), which are acidic and can strongly interact with basic compounds.[1][2][3] This acid-base interaction can lead to a host of problems, including:

  • Peak Tailing: The most common issue, where the peak has an asymmetrical shape with a "tail." This occurs because there are multiple retention mechanisms at play, with the strong interaction with silanol groups causing a portion of the molecules to lag behind.[2][4][5]

  • Poor Separation: The strong binding can cause peak broadening, making it difficult to separate the desired compound from impurities.

  • Low or No Recovery: In some cases, the aminoindane ester may bind irreversibly to the silica gel, resulting in a significant loss of product.[3][6]

  • Compound Degradation: The acidic environment of the silica gel can cause the degradation of sensitive aminoindane esters.[3][6]

The following sections will provide practical solutions to overcome these challenges.

II. Frequently Asked Questions (FAQs)

Q1: Why is my aminoindane ester streaking on the TLC plate and showing poor separation in the column?

This is a classic sign of a strong interaction between your basic compound and the acidic silica gel.[1][2] The streaking indicates that the compound is being held too strongly by the stationary phase, leading to slow and uneven elution.

Q2: What is the quickest way to improve the chromatography of my aminoindane ester?

A common and effective first step is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][3] This "competing amine" will neutralize the acidic silanol sites on the silica, allowing your aminoindane ester to elute more symmetrically.[3] A typical concentration is 0.5-2% TEA in the eluent.

Q3: Can I use a different stationary phase instead of silica gel?

Absolutely. If modifying the mobile phase doesn't resolve the issue, or if your compound is particularly sensitive, using an alternative stationary phase is a great option.[7] Common choices include:

  • Alumina (neutral or basic): Often a good first alternative for basic compounds.[7][8]

  • Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the problematic acid-base interactions.[1][9][10]

  • Reversed-phase silica (C18): For more polar aminoindane esters, reversed-phase chromatography can be a powerful alternative.[11]

Q4: My compound is chiral. Are there any special considerations?

Yes. The acidic surface of silica gel can potentially cause racemization of chiral centers, especially if there is a stereocenter adjacent to a carbonyl group. Deactivating the silica with triethylamine is a crucial step to prevent this.[7]

III. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the purification of aminoindane esters.

Problem 1: Poor Separation and Severe Peak Tailing

This is the most frequent challenge. The goal is to minimize the interaction between the basic amine and the acidic silica.

Visualizing the Problem and Solution

cluster_0 On Standard Silica Gel cluster_1 With Mobile Phase Modifier Aminoindane_Ester Aminoindane Ester (Basic) Silica_Surface Silica Surface (Acidic Silanol Groups) Aminoindane_Ester->Silica_Surface Strong Acid-Base Interaction Result_Tailing Result: Peak Tailing & Poor Separation Silica_Surface->Result_Tailing Aminoindane_Ester_Mod Aminoindane Ester Silica_Surface_Mod Silica Surface (Neutralized) Aminoindane_Ester_Mod->Silica_Surface_Mod Weak Interaction Result_Symmetric Result: Symmetric Peak & Good Separation Silica_Surface_Mod->Result_Symmetric TEA Triethylamine (TEA) TEA->Silica_Surface_Mod Neutralizes Acidic Sites

Caption: Interaction of aminoindane ester with silica gel with and without a basic modifier.

Step-by-Step Troubleshooting Workflow

start Start: Poor Separation / Peak Tailing add_tea Add 0.5-2% Triethylamine (TEA) to Mobile Phase start->add_tea check_tlc Re-evaluate with TLC add_tea->check_tlc improved Problem Solved? check_tlc->improved Yes not_improved Still Tailing? check_tlc->not_improved No end_good Proceed with Column Chromatography improved->end_good change_stationary_phase Change Stationary Phase not_improved->change_stationary_phase alumina Try Neutral or Basic Alumina change_stationary_phase->alumina amine_silica Try Amine-Functionalized Silica change_stationary_phase->amine_silica reversed_phase Consider Reversed-Phase (C18) change_stationary_phase->reversed_phase alumina->end_good amine_silica->end_good reversed_phase->end_good end_bad Re-evaluate Synthesis/Workup for Impurities

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Aminoindane Derivative Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of aminoindane derivatives. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of aminoindane derivatives. This guide is designed for researchers, scientists, and drug development professionals who require precise control over stereochemistry. Aminoindane scaffolds are critical components in many pharmaceutically active molecules, where biological activity is often confined to a single enantiomer. Maintaining enantiomeric purity throughout a synthetic sequence is therefore paramount.

This document provides in-depth answers to common questions, troubleshooting guides for specific experimental challenges, and validated protocols to help you navigate the complexities of preventing racemization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding racemization in the context of aminoindane synthesis.

Q1: What is racemization, and why is it a critical issue for aminoindane derivatives?

A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For aminoindane derivatives, the stereocenter of concern is typically the benzylic carbon bearing the amino group (C1 or C2). This carbon is susceptible to racemization because the proton attached to it can be abstracted under certain conditions, leading to a planar, achiral intermediate (an enolate, imine, or radical)[1]. Reprotonation can then occur from either face, scrambling the original stereochemistry.

This is a critical issue because the therapeutic efficacy and safety of many drugs, such as the anti-Parkinson's agent Rasagiline ((R)-N-propargyl-1-aminoindan), are exclusive to one enantiomer. The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, preventing racemization is essential for ensuring the quality, potency, and safety of the final active pharmaceutical ingredient (API).

Q2: What are the most common mechanisms that cause racemization in aminoindane synthesis?

A: Racemization of the benzylic stereocenter in aminoindanes typically proceeds through two primary mechanisms:

  • Base-Catalyzed Enolization/Imination: This is the most common pathway. The presence of a base (even mild bases like triethylamine or during chromatography on silica gel) can facilitate the removal of the acidic proton at the benzylic position. This generates a planar, achiral carbanion or, more commonly, leads to the formation of an achiral imine intermediate if an adjacent group can tautomerize. Subsequent non-stereospecific reprotonation or reduction leads to a racemic mixture[1].

  • Acid-Catalyzed Racemization: While less common for the free amine, acid-catalyzed racemization can occur, particularly with activated intermediates during coupling reactions. For example, in peptide synthesis, activation of a carboxylic acid can lead to the formation of an oxazolone intermediate, which is highly prone to racemization via enolization[2][3]. Similar principles can apply to N-acylation steps in aminoindane synthesis if conditions are not carefully controlled.

Q3: During which synthetic steps is the risk of racemization highest?

A: The risk is not uniform across a synthetic route. Pay close attention to the following stages:

  • N-Functionalization: Reactions involving the amino group, such as acylation, alkylation, or reductive amination, often require basic conditions or elevated temperatures, which can promote racemization. The choice of base is critical; sterically hindered, non-nucleophilic bases are often preferred[3].

  • Purification: Column chromatography on silica or alumina can cause racemization, as the stationary phase can act as a mild acidic or basic catalyst. Prolonged exposure, elevated temperatures, or the use of certain solvent systems (e.g., containing amines as modifiers) can exacerbate the issue.

  • Deprotection Steps: Removal of protecting groups, particularly under harsh acidic or basic conditions, can compromise the stereochemical integrity of the adjacent benzylic center.

  • Resolving Agent Removal: After a classical resolution, the step to liberate the free amine from its diastereomeric salt must be handled carefully. Typically, this involves treatment with a base to deprotonate the amine, and the conditions must be mild enough to prevent racemization of the final product[4].

Q4: What are the principal strategies for obtaining enantiopure aminoindane derivatives?

A: There are three primary approaches, each with distinct advantages:

  • Asymmetric Synthesis: This involves creating the chiral center stereoselectively from an achiral precursor. Methods include metal-catalyzed asymmetric hydrogenation of enamides or imines[5][6][7], and palladium-catalyzed carboamination reactions[8][9]. This approach is often highly efficient as it avoids the 50% theoretical yield limit of classical resolution.

  • Chiral Resolution: This strategy involves separating a racemic mixture. Common methods include:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid, malic acid) followed by fractional crystallization[4][10][11].

    • Enzymatic Resolution: Using enzymes like lipases or amidases that selectively react with one enantiomer, allowing for separation of the reacted and unreacted substrates[12][13][14].

  • Dynamic Kinetic Resolution (DKR): This is the most advanced approach, combining the resolution of a racemate with in-situ racemization of the unwanted enantiomer. This allows the undesired enantiomer to be continuously converted into the desired one, theoretically enabling a 100% yield. This is often achieved using a combination of an enzyme for the stereoselective reaction and a metal catalyst for racemization[15][16].

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Problem: My final product shows a significant loss of enantiomeric excess (ee) after silica gel chromatography.

Potential Cause Explanation & Solution
Acidic/Basic Nature of Silica Standard silica gel is acidic (pH ~4-5) and can catalyze racemization of sensitive benzylic amines. The amine can be protonated and deprotonated on the surface, leading to epimerization.
Solution: 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine in the eluent) and then packing the column. This neutralizes acidic sites. 2. Use Alternative Media: Consider using neutral alumina or a less acidic reverse-phase (C18) stationary phase if compatible with your molecule. 3. Minimize Contact Time: Perform flash chromatography quickly. Avoid letting the compound sit on the column for extended periods.
Eluent Composition Protic solvents like methanol can facilitate proton exchange, increasing the risk of racemization.
Solution: Use aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane) whenever possible. If a protic solvent is necessary for solubility or elution, keep its concentration low and run the column at a reduced temperature (e.g., 4 °C).
Compound Overloading Overloading the column can lead to broad peaks and extended elution times, increasing the total contact time with the stationary phase and thus the opportunity for racemization.
Solution: Load an appropriate amount of material for the column size (typically 1-5% of the silica weight). If large quantities need to be purified, consider recrystallization as an alternative.

Problem: I'm attempting a classical resolution with a chiral acid, but the crystallization is not selective, or the yield is very low.

Potential Cause Explanation & Solution
Incorrect Choice of Resolving Agent The interaction between the amine and the chiral acid is highly specific. Not all chiral acids will form well-defined, easily separable diastereomeric salts with a given aminoindane.
Solution: Screen a variety of commercially available and inexpensive chiral acids. For 1-aminoindan, common choices include (2R,3R)-tartaric acid, L(-)-malic acid, and L(+)-aspartic acid[10].
Inappropriate Solvent System The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent that is too good will keep both salts in solution, while a solvent that is too poor may cause both to precipitate non-selectively.
Solution: Methanol is a common and effective solvent for the resolution of 1-aminoindan with dicarboxylic acids[10]. However, systematic screening of other polar solvents (ethanol, isopropanol) or solvent mixtures (e.g., methanol/water) is highly recommended. The optimal solvent is one where one diastereomeric salt is sparingly soluble while the other remains in solution.
Sub-optimal Stoichiometry or Concentration Using a full equivalent of the resolving agent may not be optimal. The concentration of the solution also affects the crystallization kinetics and selectivity.
Solution: Experiment with using 0.5-1.0 equivalents of the chiral acid. Start with the concentrations reported in the literature (e.g., ~1 g of racemic amine per 35-50 mL of methanol) and adjust as needed[10]. Slow cooling and seeding with a small crystal of the desired diastereomer can significantly improve selectivity.

Problem: My attempt to racemize the unwanted enantiomer for recycling is inefficient.

Potential Cause Explanation & Solution
Conditions are too Mild Racemization requires breaking and reforming the C-H bond at the stereocenter. This often requires energy or a suitable catalyst.
Solution: A patented method for racemizing (S)-1-aminoindane involves heating it with 1-indanone (which can be a starting material for the amine synthesis) in a suitable solvent[17]. This process proceeds through the formation of a Schiff base (imine), which is achiral at the carbon of interest, followed by hydrolysis to the racemic amine. Alternatively, metal-catalyzed methods, such as using palladium nanoparticles, can be highly effective for racemizing benzylic amines[15][18].
Presence of an Acid If the unwanted enantiomer is in the form of an acid addition salt from a resolution step, the free amine must be liberated before racemization can occur efficiently.
Solution: Neutralize the acid addition salt with a base (e.g., NaOH, K2CO3) and extract the free amine before proceeding with the racemization step[17].
Section 3: Recommended Protocols & Methodologies
Methodology 1: Asymmetric Synthesis via Pd-Catalyzed Carboamination

This protocol provides direct access to enantioenriched 2-aminoindanes and is adapted from methodologies described in the literature[8][9]. It avoids resolution and the risk of racemization in later steps.

Protocol: Synthesis of Enantioenriched 2-Aminoindane Derivative

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Pd(OAc)2 (4 mol %) and a suitable chiral ligand such as (S)-tert-ButylPHOX (10 mol %) to a dry reaction vessel.

  • Reaction Setup: Outside the glovebox, add the 2-allylphenyltriflate substrate (1.0 equiv), the desired amine nucleophile (1.0-1.2 equiv), and a base such as LiOtBu (1.4 equiv) to the reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent like trifluorotoluene (PhCF3) to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 95 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note: See troubleshooting guide above for minimizing racemization during this step.

  • Analysis: Determine the yield and enantiomeric ratio (er) or enantiomeric excess (ee) by chiral HPLC or SFC.

Methodology 2: Classical Resolution of (±)-1-Aminoindan

This protocol is based on the fractional crystallization of diastereomeric salts using a natural chiral acid, as detailed in patent literature[10].

Protocol: Resolution using (2R,3R)-Tartaric Acid in Methanol

  • Solution Preparation: Dissolve racemic 1-aminoindan (1.0 equiv) in methanol (approx. 35-50 mL per gram of amine) in a flask equipped with a stirrer.

  • Resolving Agent Addition: In a separate flask, dissolve (2R,3R)-tartaric acid (0.5-1.0 equiv) in a minimal amount of warm methanol. Add this solution slowly to the 1-aminoindan solution with stirring.

  • Crystallization: Allow the solution to cool gradually to room temperature. A precipitate (the diastereomeric salt) should begin to form. Continue stirring at room temperature for several hours or overnight to ensure complete crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold methanol. This solid is the enriched diastereomeric salt. The mother liquor will contain the enriched salt of the other enantiomer.

  • Liberation of Free Amine: Suspend the filtered salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous K2CO3 or Na2SO4, and concentrate under reduced pressure to yield the enantiomerically enriched 1-aminoindan.

  • Analysis: Determine the optical purity (ee) of the product using chiral HPLC. The unwanted enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure and then racemized for reuse[17].

Section 4: Visual Guides & Data Summaries
Diagrams

RacemizationMechanism cluster_Enantiomer cluster_Intermediate cluster_Racemate Enantiomer (R)-Aminoindane (Chiral) Intermediate Planar Imine/Carbanion (Achiral) Enantiomer->Intermediate Base (B:) - H⁺ Intermediate->Enantiomer H⁺-B (Protonation from 'bottom' face) Racemate Racemic Mixture (R)- and (S)-Aminoindane Intermediate->Racemate H⁺-B (Protonation from 'top' or 'bottom' face)

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Executive Chemical Profile Before attempting solubilization, it is critical to understand the competing physicochemical forces within this molecule. You are working with a "Push-Pull" system: a hydrophobic core fighting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Before attempting solubilization, it is critical to understand the competing physicochemical forces within this molecule. You are working with a "Push-Pull" system: a hydrophobic core fighting against a polarizable amine.[1]

FeatureChemical ImplicationSolubility Impact
Indane Core Highly Lipophilic (Hydrophobic)Drastically reduces water solubility of the neutral molecule.[1]
Methyl Ester Hydrophobic & LabileLimits solubility; susceptible to hydrolysis at high pH (becoming the acid).
Primary Amine Basic (

)
The Key to Solubility. Must be protonated to dissolve in water.

The Core Problem: Users typically purchase the Free Base (neutral form), which is virtually insoluble in neutral water. It floats or forms a gummy precipitate. To dissolve it, you must engage the amine group or use organic carriers.

Decision Tree: Solubilization Strategy

Use this logic flow to determine the correct protocol for your specific application.

solubilization_strategy Start Start: What is your application? App_Chem Chemical Synthesis / High Conc. (>10 mM) Start->App_Chem App_Bio Biological Assay / Low Conc. (<100 µM) Start->App_Bio Check_Form Check Compound Form App_Chem->Check_Form App_Bio->Check_Form Is_Salt Is it the HCl Salt? Check_Form->Is_Salt Yes_Salt Dissolve in Water/Buffer (pH < 7.0) Is_Salt->Yes_Salt Yes No_Base It is Free Base Is_Salt->No_Base No Warning CRITICAL ALERT: Avoid pH > 8.0 (Ester Hydrolysis) Yes_Salt->Warning Action_Acid PROTOCOL A: Acid Conversion (In Situ) No_Base->Action_Acid High Conc. Needed Action_DMSO PROTOCOL B: DMSO Stock + Dilution No_Base->Action_DMSO Cell Assay Compatible Action_Acid->Warning

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on downstream application.

Protocol A: The "Proton Switch" (Salt Formation)

Best For: Chemical reactions, animal dosing (oral/IP), or high-concentration stock solutions (>10 mM).[1]

The primary amine on the indane ring has a


 of approximately 9.2 [1]. At neutral pH (7.0), it is partially protonated, but often not enough to overcome the lipophilicity of the indane/ester framework. You must drive the equilibrium fully to the cationic salt form.
Step-by-Step Procedure:
  • Calculate Stoichiometry: Determine the moles of your compound. You will need 1.05 to 1.1 equivalents of Hydrochloric Acid (HCl).

  • Slurry Preparation: Suspend the free base solid in a minimal volume of water. It will likely float or look cloudy.

  • Acidification:

    • Slowly add 1M HCl (aqueous) dropwise while stirring.

    • Observation: The cloudy suspension should clarify as the amine protonates and forms the water-soluble hydrochloride salt.[1]

  • Final pH Check: Ensure the final pH is between 4.0 and 6.0.

    • Warning: Do not drop pH below 2.0 for extended periods, or you risk acid-catalyzed hydrolysis of the ester [2].[1]

  • Filtration (Optional): If a slight haze remains, filter through a 0.22 µm PVDF membrane to remove lipophilic impurities.

Why this works:


[1]

Protocol B: Organic Co-solvent (DMSO/Ethanol)

Best For: In vitro biological assays (Cell culture, Enzyme inhibition) where high acidity is toxic.

If you cannot acidify your buffer (e.g., sensitive cells), you must use a water-miscible organic solvent.

Step-by-Step Procedure:
  • Primary Stock: Dissolve the free base in 100% DMSO (Dimethyl Sulfoxide).

    • Target Conc: 10 mM to 50 mM.

    • Solubility Check: This should dissolve instantly and clearly.

  • Intermediate Dilution (The "Crash" Point):

    • Do NOT pipette 100% DMSO stock directly into a large volume of aqueous buffer. This causes local high concentrations and immediate precipitation (the "white cloud" effect).

    • Technique: Perform a serial dilution in DMSO first, or dilute 1:10 into a "transition solvent" like Ethanol or PEG-400 before the final spike into water.[1]

  • Final Assay Concentration:

    • Ensure final DMSO concentration is < 1% (v/v) for biochemical assays and < 0.1% (v/v) for sensitive cell lines [3].

Troubleshooting Precipitation: If the compound precipitates upon addition to the assay buffer:

  • Add Cyclodextrin: Incorporate 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) into your aqueous buffer before adding the DMSO stock.[1] The cyclodextrin encapsulates the hydrophobic indane tail, preventing aggregation [4].

Critical Stability Alert: The Ester Trap

The Issue: The methyl ester at position 5 is chemically labile. It is not just a passive handle; it is a reactive center.

  • Base Hydrolysis (Saponification): If you try to dissolve this compound in basic buffer (pH > 8.5) or use NaOH to adjust pH, you will rapidly hydrolyze the ester to the carboxylic acid.

  • Biological Hydrolysis: In plasma or cell lysates, esterases may cleave this group rapidly (

    
     can be minutes) [5].
    

Visualizing the Degradation Pathway:

degradation Compound Methyl Ester Target (Active/Desired) Hydrolysis Hydrolysis (High pH or Esterases) Compound->Hydrolysis + H2O / OH- Acid Carboxylic Acid Degradant (Different Potency/Solubility) Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol

Figure 2: Hydrolytic degradation pathway.[1] This reaction is irreversible.[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
"Oily droplets" on water surface You are using the Free Base in neutral water.[1]Acidify: Add 1 eq. of HCl or acetic acid to form the salt.
Precipitate forms when adding DMSO stock to media "Crashing out" due to rapid polarity shift.Vortex rapidly during addition. If fails, lower the final concentration or add 5-10% HP-

-CD to the media.[1]
Compound disappears in LC-MS over time Ester hydrolysis.[1]Check pH: Ensure buffer is pH 5-7. Avoid phosphate buffers at pH > 8. Store stocks at -20°C.
Cells are dying in the vehicle control DMSO toxicity.Dilute: Ensure final DMSO is < 0.1%. Switch to water-soluble salt form (Protocol A) if possible.

References

  • PubChem. (n.d.). 1-Aminoindan | C9H11N.[1][2][3][4] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Larsson, L. (1984). Hydrolysis of Esters in Acid and Base. In The Chemistry of Carboxylic Acids and Esters.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) of Chiral 1-Aminoindanes

Ticket Type: Advanced Technical Guide Subject: Optimization of Enantiomeric Excess (ee) and Conversion in 1-Aminoindane Synthesis Applicable Compounds: 1-Aminoindane, Rasagiline intermediates, and substituted derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Technical Guide Subject: Optimization of Enantiomeric Excess (ee) and Conversion in 1-Aminoindane Synthesis Applicable Compounds: 1-Aminoindane, Rasagiline intermediates, and substituted derivatives. Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Application Context

Chiral 1-aminoindanes are critical pharmacophores, most notably serving as the core scaffold for Rasagiline (Parkinson’s disease treatment). Achieving high enantiomeric excess (>99% ee) is non-negotiable for regulatory compliance and biological efficacy.

This guide moves beyond basic synthesis to address process failure modes . We focus on three dominant methodologies:

  • Biocatalysis:

    
    -Transaminases (ATAs).[1][2][3]
    
  • Chemocatalysis: Iridium-catalyzed Asymmetric Hydrogenation.

  • Dynamic Kinetic Resolution (DKR): Chemoenzymatic routes.

Module A: Biocatalytic Route ( -Transaminases)[3][4]

The Challenge: Transaminases (ATAs) offer excellent stereocontrol but suffer from unfavorable thermodynamic equilibrium and product inhibition.

Core Protocol: Equilibrium Displacement
  • Enzyme Selection:

    
    -Transaminases (e.g., Pseudomonas jessenii PjTA-R6 or Arthrobacter sp.) are preferred for bulky aromatic substrates like 1-indanone.
    
  • Amine Donor: Isopropylamine (IPA) is the industry standard due to low cost.

  • Critical Control Point: The coproduct (acetone) must be removed to drive the reaction forward.

Troubleshooting Workflow: Low Conversion vs. Low ee
SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<40%) Thermodynamic Limitation: Acetone accumulation pushes equilibrium back to starting material.Vacuum/Sweep Gas: Apply reduced pressure (200-300 mbar) or

sweep to strip acetone continuously. Donor Excess: Increase IPA concentration to 1.0–2.0 M.
Low Conversion (Stalled) Product Inhibition: 1-Aminoindane inhibits the enzyme at high concentrations.Biphasic System: Add an organic overlay (e.g., MTBE or Hexane) to extract the product in situ, protecting the enzyme.
Moderate ee (90-95%) Background Reaction: Spontaneous non-enzymatic imine formation/hydrolysis.pH Optimization: Lower pH slightly (7.0–7.5) to reduce spontaneous imine hydrolysis rates while maintaining enzyme activity.
Visualization: Transaminase Equilibrium Logic

TransaminaseLogic Start Start: 1-Indanone + IPA Intermediate Enzyme-Substrate Complex Start->Intermediate Equilibrium Equilibrium Check: Acetone Present? Intermediate->Equilibrium Reverse Reverse Reaction (Yield Loss) Equilibrium->Reverse Yes (Acetone High) Forward Product Formation (1-Aminoindane) Equilibrium->Forward No (Acetone Removed) Reverse->Start

Figure 1: The thermodynamic trap in transaminase reactions. Continuous removal of acetone is required to prevent the reverse reaction.

Module B: Iridium-Catalyzed Asymmetric Hydrogenation

The Challenge: Direct asymmetric reductive amination (DARA) or hydrogenation of imines using metal catalysts often faces issues with catalyst deactivation and low turnover numbers (TON).

Core Protocol: The Iridium-Iodine System

Iridium complexes with chiral P,N-ligands (e.g., Spiro-based or Ferrocenyl-based) are superior for cyclic imines.

  • Catalyst:

    
     + Chiral Ligand (e.g., (R)-SpiroPAP or Xyliphos).[4]
    
  • Additives (The "Secret Sauce"): The addition of Iodine (

    
    ) or Tetrabutylammonium iodide (
    
    
    
    ) is mandatory for many Ir-systems to achieve high ee.
Troubleshooting Workflow: Ligand & Additive Effects
SymptomRoot Cause AnalysisCorrective Action
No Reaction Catalyst Precursor Stability: The Ir-dimer may not have formed the active species.Pre-activation: Stir

and Ligand in solvent for 30-60 mins before adding substrate.
Low ee (<80%) Lack of "Anionic" Effect: The active catalytic species requires a specific counter-ion.Add Iodine: Introduce

(10-20 mol% relative to Ir). This stabilizes the hydrido-iridium intermediate.
Slow Reaction Rate Imine Hydrolysis: Trace water hydrolyzing the imine back to ketone.Desiccant: Add molecular sieves (4Å) or use anhydrous solvents. Ensure the imine is pre-formed and isolated if possible.
Visualization: Ir-Catalytic Cycle & Stereocontrol

IrCycle Precursor Ir-Precursor + Ligand ActiveSpecies Active Ir-H Species (Iodide stabilized) Precursor->ActiveSpecies H2, Additive (I2) Coordination Imine Coordination (Outer Sphere) ActiveSpecies->Coordination HydrideTransfer Enantio-determining Hydride Transfer Coordination->HydrideTransfer ProductRelease Release (S)-1-Aminoindane HydrideTransfer->ProductRelease ProductRelease->ActiveSpecies Regeneration

Figure 2: Simplified catalytic cycle for Ir-catalyzed hydrogenation. The iodide additive is crucial for stabilizing the active Ir-H species.

Module C: Dynamic Kinetic Resolution (DKR)

The Challenge: Classic Kinetic Resolution (KR) using lipases is limited to 50% yield. DKR overcomes this by racemizing the unreacted enantiomer in situ.

Core Protocol: Chemoenzymatic DKR
  • Enzyme: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Racemization Catalyst: Palladium on Alumina (

    
    ) or Ruthenium complexes (e.g., Shvo's catalyst).
    
  • Acyl Donor: Ethyl acetate (slow) or Isopropyl acetate.

Troubleshooting Workflow: Balancing Two Rates
SymptomRoot Cause AnalysisCorrective Action
Yield stuck at 50% Racemization Failure: The metal catalyst is inactive or poisoned.Check H2 Source: Some Pd-racemization requires a trace of hydrogen or specific activation. Ensure catalyst is not poisoned by amines (use ammonium salts).
Low ee of Product Racemization Too Fast: The metal catalyst is racemizing the product amide, not just the substrate amine.Temp Control: Lower temperature (e.g., 50°C). Amides are generally more stable to racemization than amines, but high temps can override this.
Side Products Oxidation: Metal catalyst causing oxidative dehydrogenation.Inert Atmosphere: Ensure strict Argon/Nitrogen atmosphere.

FAQ: Frequently Asked Questions

Q1: Why is my 1-aminoindane ee dropping during workup?

  • Answer: 1-Aminoindanes are relatively stable, but if you are using the Transaminase route, carrying over unreacted ketone can lead to non-selective imine formation during extraction. Fix: Ensure complete conversion or acidify the aqueous layer to pH < 2 to trap the amine as a salt, wash the organic layer (removing ketone), and then basify to extract the chiral amine.

Q2: Can I use crude 1-indanone for the hydrogenation?

  • Answer: No. Impurities in commercial 1-indanone (often phenols or oxidation byproducts) can poison Iridium catalysts. Fix: Recrystallize or distill 1-indanone before synthesis.

Q3: Which method is scalable for Rasagiline production?

  • Answer: Both DKR and Transaminase routes are scalable. However, the Transaminase route is generally preferred in modern Green Chemistry manufacturing due to the absence of heavy metals (Pd/Ir) and lower energy requirements, provided the equilibrium issue is managed (see Module A).

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Jia, Y. et al. (2014). "Dynamic Kinetic Resolution of 1-Aminoindane." Specific context derived from search results regarding Pd/AlO(OH)
  • Xie, J. H., et al. (2011). "Recent advances in asymmetric hydrogenation of imines." Coordination Chemistry Reviews, 255(13-14), 1611-1645. Link

  • Verho, O., & Bäckvall, J. E. (2015). "Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of enantiomerically pure compounds." Journal of the American Chemical Society, 137(12), 3996-4009. Link

  • Wang, Y. B., et al. (2008). "Iridium-catalyzed asymmetric hydrogenation of N-arylimines." Journal of the American Chemical Society, 130(44), 14450-14451. Link

Sources

Optimization

Technical Support Center: Stability of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

[1] Compound ID: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (and its HCl salt) Functional Class: Benzylic Amine / Methyl Benzoate Derivative Context: Acidic Media Stability & Handling[1] Part 1: The Degradation M...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound ID: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (and its HCl salt) Functional Class: Benzylic Amine / Methyl Benzoate Derivative Context: Acidic Media Stability & Handling[1]

Part 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the molecular stressors. This molecule contains two competing reactive centers in acidic media: the methyl ester (C5 position) and the benzylic amine (C1 position).

Primary Pathway: Acid-Catalyzed Hydrolysis ( )

The most immediate risk in aqueous acid is the hydrolysis of the methyl ester. Because the ester is directly attached to the aromatic ring (benzoate-like), it is reasonably stable at room temperature in dilute acid. However, under stress (pH < 2, T > 40°C), it follows the


 mechanism, cleaving the methoxy group to yield the carboxylic acid degradant .

Key Indicator: Appearance of a new HPLC peak at a lower Relative Retention Time (RRT ~0.8–0.[1]9) compared to the parent, due to the increased polarity of the carboxylic acid.

Secondary Risk: Benzylic Racemization & Elimination

The amine at C1 is benzylic. In acidic media, it exists as the ammonium salt (


), which is generally stable. However, under drastic  conditions (conc. 

, high heat), two rare events can occur:
  • Racemization: If you are working with a chiral enantiomer (e.g., the (S)-isomer), transient formation of a benzylic carbocation can lead to loss of optical purity.

  • Elimination: Formation of the indene double bond (1,2-elimination), though this is kinetically disfavored compared to ester hydrolysis.

Visualizing the Pathways

The following diagram maps the degradation logic for your troubleshooting process.

G cluster_0 Acidic Conditions SM Parent Compound (Methyl Ester) Protonated Protonated Species (Stable at RT) SM->Protonated  H+ (Fast) Hydrolysis Degradant A: Carboxylic Acid Protonated->Hydrolysis  H2O / Heat (Major Pathway) Racemate Degradant B: Racemic Mixture Protonated->Racemate  High T / Strong Acid (Benzylic Carbocation)

Figure 1: Reaction pathways in acidic media.[1] The primary vector of instability is ester hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Scenario 1: "I see a 'Ghost Peak' shifting retention time."

Issue: During LC-MS analysis of acid-quenched reaction mixtures, a peak appears slightly earlier than the parent. Root Cause: Hydrolysis of the methyl ester to the free acid. Diagnostic:

  • Check Mass: Does the new peak show

    
     (loss of 
    
    
    
    , gain of H)?
  • Check UV: The UV spectrum should remain largely unchanged (indane chromophore persists), but the retention time shifts due to the

    
     polarity.
    Solution: 
    
  • Avoid using strong aqueous acids (e.g., 1N HCl) for quenching if the mixture will stand for >1 hour.

  • Switch to cold ammonium chloride (

    
    ) or phosphate buffer (pH 6) for quenching.[1]
    
Scenario 2: "My yield is low after acid workup, but purity is high."

Issue: You extracted the compound, but mass balance is poor. Root Cause: The Isoelectric Trap. The product is an amino-ester.[1]

  • At pH < 4: It is protonated (water-soluble cation).[1]

  • At pH > 10: It is a free base (organic-soluble).[1]

  • The Trap: If the ester hydrolyzes to the acid, you now have an Amino-Acid Zwitterion .

    • The zwitterion (Amine+, Carboxylate-) is highly water-soluble and cannot be extracted into organic solvents (DCM/EtOAc) effectively at any pH.[1] Solution:

  • Monitor the aqueous layer by LC-MS.[1] If the compound is there as the hydrolyzed acid, you must use n-butanol extraction or resin purification; standard extraction will fail.

Scenario 3: "The optical rotation of my (S)-isomer decreased."

Issue: Enantiomeric Excess (ee%) dropped after heating in acid. Root Cause: Benzylic racemization.[1] The benzylic C-N bond can reversibly break to form a planar carbocation, which recombines with the amine/solvent non-stereoselectively. Solution:

  • Limit temperature to <40°C in acidic environments.[1]

  • Verify ee% using a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H columns).[1]

Part 3: Validation Protocols

Do not assume stability; validate it. Use this protocol to determine the "Safe Operating Window" for your specific batch.

Protocol: Acid Stress Testing (ICH Q1A Aligned)

Objective: Quantify the half-life (


) of the ester at pH 1.2 (Simulated Gastric Fluid) and pH 4.0.
StepActionCritical Parameter
1. Prep Dissolve 10 mg compound in 1 mL Acetonitrile (Stock).[1]Ensure complete solubility.
2. Stress Dilute 100 µL Stock into 900 µL 0.1 N HCl .Final pH ~1.[1]0.
3.[1][2][3] Incubate Split into two vials: (A) 25°C and (B) 60°C .Seal tightly to prevent evaporation.
4. Sample Inject onto HPLC at

.
Do not quench immediately before injection if using an acidic mobile phase.[1]
5. Analyze Calculate degradation %:

.
Limit: If >5% degradation at 24h/25°C, compound is Acid Labile .
Data Interpretation Table (Typical for Benzoates)
ConditionObservationInterpretationAction Required
0.1N HCl / 25°C / 24h < 1% DegradationStable Standard handling allowed.[1]
0.1N HCl / 60°C / 4h > 10% DegradationHeat Sensitive Keep acid steps < 30°C.
0.1N HCl / 25°C / 4h > 5% DegradationHighly Labile CRITICAL: Use buffered acids only; process immediately.[1]

Part 4: References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5][6] Geneva: ICH, 2003.[1][6] [Link]

  • Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions."[1] Journal of Physical and Chemical Reference Data, 7(2), 383-415, 1978.[1] (Mechanistic grounding for ester hydrolysis kinetics). [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 4th Ed.[1] New York: Wiley, 1992.[1] (Source for

    
     mechanism and benzylic carbocation stability).[1]
    

Sources

Troubleshooting

troubleshooting low conversion rates in indanone reductive amination

Topic: Troubleshooting Low Conversion in Indanone Reductive Amination Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide Diagnostic Workflow: The "Triage" Phase Before altering reagents, d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Indanone Reductive Amination Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide

Diagnostic Workflow: The "Triage" Phase

Before altering reagents, diagnose the specific failure mode. Indanone scaffolds present unique challenges due to the bicyclic ring strain and steric occlusion at the C1 position, often leading to stalled imine equilibrium or competitive ketone reduction.

Interactive Decision Tree

Use the logic flow below to identify your specific bottleneck.

Indanone_Troubleshooting Start START: Reaction Analysis (LCMS/NMR) CheckSM Is Starting Material (Indanone) Still Present? Start->CheckSM CheckAlcohol Is Indanol (Alcohol) Major Byproduct? CheckSM->CheckAlcohol No (Low SM) CheckImine Is Imine Intermediate Visible? CheckSM->CheckImine Yes (High SM) Issue_Reductant DIAGNOSIS: Premature Reduction Action: Switch to Stepwise Addition (See Protocol A) CheckAlcohol->Issue_Reductant Yes Issue_Workup DIAGNOSIS: Hydrolysis during Workup Action: Buffer quench pH > 9 CheckAlcohol->Issue_Workup No (Complex Mixture) Issue_Equilibrium DIAGNOSIS: Stalled Equilibrium Action: Dehydrating conditions (See Protocol B) CheckImine->Issue_Equilibrium No (Only SM) Issue_Sterics DIAGNOSIS: Steric/Electronic Deactivation Action: Titanium(IV) Mediation (See Protocol C) CheckImine->Issue_Sterics Yes (Imine Stalled)

Figure 1: Diagnostic logic for identifying the root cause of failure in indanone reductive aminations.

Critical Failure Points & Mechanistic Solutions

Failure Point A: The "Stalled" Imine Equilibrium

Symptom: High recovery of starting indanone; no alcohol byproduct. Mechanism: Indanones are less electrophilic than simple ketones due to conjugation with the aromatic ring. The formation of the hemiaminal is reversible.[1] If water is not removed, the equilibrium favors the ketone, preventing the reducing agent from accessing the imine. Solution:

  • Chemical Dehydration: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium).

  • Physical Dehydration: 4Å Molecular Sieves (activated) in the reaction pot.

Failure Point B: Competitive Ketone Reduction (Indanol Formation)

Symptom: Starting material consumed, but product is 1-indanol (hydroxyl impurity) rather than amine. Mechanism: The reducing agent (e.g., NaBH₄) reduces the ketone faster than the amine can condense to form the imine. This is common when "Direct Reductive Amination" (mixing everything at once) is attempted on hindered substrates. Solution:

  • Switch to Indirect/Stepwise Protocol: Pre-form the imine (verify by ¹H NMR or disappearance of C=O stretch in IR) before adding the hydride source.

  • Reagent Selection: Use STAB (Sodium Triacetoxyborohydride) .[2] It is less basic and sterically bulky, making it highly selective for imines over ketones compared to NaBH₄ or NaBH₃CN.

Failure Point C: Stereochemical Scrambling (Cis/Trans)

Symptom: Low diastereomeric ratio (dr) in substituted indanones (e.g., 3-substituted-1-indanones). Mechanism: The hydride attack vector is influenced by the ring pucker.

  • Thermodynamic Control: Small hydride sources (NaBH₄) may yield mixtures.

  • Kinetic Control: Bulky hydrides (STAB) or bulky Lewis Acids (Ti-complexes) generally favor trans addition relative to existing substituents to minimize steric clash.

Validated Experimental Protocols

Protocol A: The "Standard" (STAB Method)

Best for: Unhindered indanones, secondary amines. Ref: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[3][4][5]

  • Preparation: Dissolve 1-indanone (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalysis: Add Acetic Acid (AcOH) (1.0–2.0 equiv). Crucial for ketones to catalyze imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 h under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The "Heavy Duty" (Titanium-Mediated)

Best for: Electron-deficient amines (anilines), sterically hindered indanones, or when Protocol A fails. Ref: Bhattacharyya, S. et al. Synlett 1999.

  • Complexation: Mix 1-indanone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Note: If solids, use minimal absolute EtOH.

  • Imine Formation: Stir at RT for 6–12 h. The solution often becomes viscous/yellow as the Ti-complex forms.

  • Dilution: Dilute carefully with absolute EtOH (to solubilize the viscous complex).

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic.

  • Workup (Critical): The reaction will contain titanium salts that form a messy emulsion.

    • Add 1N NaOH or aqueous NH₄OH to precipitate TiO₂ as a white solid.

    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Separate phases from the filtrate.

Reagent Comparison Data

Reagent SystemReactivitySelectivity (Imine vs Ketone)Toxicity/SafetyBest Use Case
NaBH₄ / MeOH HighLow (Reduces Ketones)ModerateSimple, unhindered imines (Stepwise only).
NaBH₃CN / pH 6 MediumHighHigh (HCN gas) Historic standard; use only if STAB fails.
STAB / AcOH MediumExcellent LowFirst-line choice for most indanones.
Ti(OiPr)₄ / NaBH₄ Very High High (via pre-formation)LowStubborn substrates ; weak nucleophiles.

Frequently Asked Questions (FAQ)

Q: I am seeing a "dimer" impurity. What is it? A: This is likely the dialkylated amine (if using a primary amine). The product amine reacts with another equivalent of indanone.

  • Fix: Use a large excess of the amine (5–10 equiv) or switch to the Ti(OiPr)₄ protocol, which sterically discourages the second addition.

Q: Can I use catalytic hydrogenation (Pd/C, H₂) instead? A: Proceed with caution. Indanones are benzylic ketones. Standard Pd/C hydrogenation often leads to hydrogenolysis of the resulting C-N bond (cleaving the amine back off) or reduction of the aromatic ring. If you must use H₂, use PtO₂ (Adams' catalyst) or add an inhibitor like DMSO to poison the catalyst against hydrogenolysis.

Q: My Ti(OiPr)₄ reaction turned into a gel. Is it ruined? A: No, this is normal. The titanium-imine complex is highly viscous. Simply dilute it with dry ethanol or THF before adding the borohydride reducing agent to ensure efficient mixing.

Q: Why is DCE the preferred solvent for STAB? A: STAB degrades faster in methanol/ethanol. DCE (Dichloroethane) is non-coordinating and solubilizes the reagents well. If you must avoid chlorinated solvents, THF is a viable alternative, though reaction times may increase.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][7] J. Org.[1][3][7][8] Chem. 1996 , 61, 3849–3862.[1][3][5]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[9][10][11] J. Org.[1][3][7][8] Chem. 1995 , 60, 4928–4929.

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[7] J. Org.[1][3][7][8] Chem. 1990 , 55, 2552–2554.

  • Barney, C. L. ; Stowers, K. J.; Stowers, C. C.; Parveen, S.; Scriven, E. F. V. Reductive Amination of Indanones.[6][12]Tetrahedron Lett.[5]2008 , 49, 1629.

Sources

Optimization

recrystallization solvents for methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Technical Support Center: Recrystallization Protocols Subject: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate Case ID: IND-5-CARB-REC-001 Diagnostic Phase: Define Your Substrate Before selecting a solvent system, you...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Protocols Subject: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate Case ID: IND-5-CARB-REC-001

Diagnostic Phase: Define Your Substrate

Before selecting a solvent system, you must identify the exact physical form of your compound. This molecule (a key intermediate in the synthesis of S1P1 receptor modulators like Ozanimod) behaves drastically differently depending on its protonation state.

Use the decision tree below to select the correct protocol:

SolventSelection Start START: What form is your compound? Salt HCl / Acid Salt Form (High MP, Polar) Start->Salt Solid / Crystalline FreeBase Free Base / Amine (Low MP, Waxy/Oil) Start->FreeBase Oil / Sticky Solid SaltSolv Protocol A: Polar Alcohols (MeOH, EtOH, IPA) Salt->SaltSolv BaseSolv Protocol B: Non-Polar/Polar Binary (Heptane/EtOAc) FreeBase->BaseSolv Chiral Goal: Enantiomeric Purity? (Racemic -> S-isomer) FreeBase->Chiral If Racemic Resolution Protocol C: Diastereomeric Crystallization (Tartaric/Mandelic Acid) Chiral->Resolution

Figure 1: Solvent Selection Decision Tree based on the chemical form of the amino-indane ester.

Protocol A: Recrystallization of the Hydrochloride Salt

Applicability: For users handling the stable HCl salt (CAS: 943843-23-0). This is the preferred form for storage and purification due to the instability of the free amine to oxidation.

The Challenge: The salt is highly soluble in methanol/water but insoluble in non-polar solvents. The Solution: A "Good Solvent/Anti-Solvent" displacement method.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Comments
Primary Isopropanol (IPA) None (Single Solvent)N/ABest balance of yield and purity. Requires reflux.[1]
Secondary Methanol Diethyl Ether or MTBE 1:5 to 1:10Use if the salt is too insoluble in hot IPA.
Tertiary Ethanol (Abs) Ethyl Acetate 1:3Good for removing colored impurities.
Step-by-Step Workflow (IPA Method)
  • Dissolution: Suspend the crude HCl salt in Isopropanol (10 mL per gram).

  • Heating: Heat to reflux (82°C). If the solid does not fully dissolve after 10 minutes, add Methanol dropwise (max 10% volume) until clear.

    • Expert Tip: If the solution is dark/brown, add activated charcoal (5 wt%), stir for 5 mins at reflux, and hot-filter through Celite.

  • Nucleation: Remove from heat and allow to cool slowly to room temperature (RT) with gentle stirring.

  • Seeding: If no crystals appear at 40°C, add a seed crystal of pure material.

  • Growth: Once turbid, move to a fridge (4°C) for 12 hours.

  • Isolation: Filter the white needles/plates. Wash with cold IPA/Heptane (1:1).

Protocol B: Purifying the Free Base

Applicability: For users working with the neutral amine. Warning: The free base of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate often exists as a waxy solid or viscous oil. Standard recrystallization frequently fails due to "oiling out."

Recommended Solvent Systems
SystemComponentsMechanism
Option 1 Heptane / Toluene High-boiling system allows heating above the melting point of the oil to induce proper phase separation.
Option 2 Hexane / MTBE Low-boiling system. Requires vigorous stirring to induce solidification (trituration).
Troubleshooting "Oiling Out"

If your compound separates as an oil droplet at the bottom of the flask instead of crystals:

  • Reheat the mixture until the oil dissolves (add more "Good Solvent" like Toluene or MTBE if needed).

  • Cool Slower: Wrap the flask in aluminum foil and a towel to slow the cooling rate.

  • High-Shear Stirring: Use a magnetic stir bar at high RPM during the cooling phase. The shear force helps break oil droplets and induces nucleation.

Protocol C: Enantiomeric Resolution (Pro Tip)

Context: This compound is often used as the (S)-enantiomer for Ozanimod synthesis. If you have the racemate, recrystallization alone will not separate the enantiomers unless you form a diastereomeric salt.

Resolution Strategy:

  • Acid Selection: Use (D)-(-)-Tartaric acid or Di-p-toluoyl-L-tartaric acid .

  • Solvent: Methanol/Acetone (1:2).

  • Process:

    • Dissolve free base (1 eq) and chiral acid (1 eq) in warm Methanol.

    • Add Acetone until slightly cloudy.

    • Cool to crystallize the diastereomeric salt.

    • Validation: Check enantiomeric excess (ee%) via Chiral HPLC.

Troubleshooting & FAQs

Q: My product is pink/red. Is it decomposed? A: Amino-indanes are prone to air oxidation, forming colored "imino-quinone" impurities.

  • Fix: Recrystallize the HCl salt rather than the free base. Add 1% sodium metabisulfite to the aqueous workup prior to salt formation to scavenge oxidants.

Q: The crystals are too small (microcrystalline powder). How do I get needles? A: Your cooling ramp is too fast.

  • Fix: Re-dissolve. Turn off the heat source but leave the flask in the oil bath. This allows the bath's thermal mass to control a slow cooling rate (approx 10°C/hour).

Q: Can I use water? A: Only for the HCl salt, and only as a co-solvent (e.g., Water/Acetone). However, hydrolysis of the methyl ester (at position 5) is a risk in hot water. Avoid water if possible.

References & Authority

  • Ozanimod Synthesis (Patent): Roberts, E., et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis."[2] WO Patent 2011060392.[2][3] (Describes the synthesis and handling of the amino-indane intermediate).

  • General Amino Ester Purification: "Purification of Laboratory Chemicals," 8th Edition. (Standard protocols for amino acid ester hydrochlorides).

  • Chiral Resolution of Indanes: Chinese Journal of Pharmaceuticals, 2023, 54(08): 1145-1156. (Discusses the resolution of 1-amino-indane derivatives). 2

Sources

Troubleshooting

Ester Stability Support Center: Minimizing Hydrolysis During Workup

Current Status: Operational Role: Senior Application Scientist Ticket: Minimizing Hydrolysis Byproducts The Mechanistic Baseline: The Equilibrium Trap To prevent hydrolysis, you must respect the reversibility of the este...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket: Minimizing Hydrolysis Byproducts

The Mechanistic Baseline: The Equilibrium Trap

To prevent hydrolysis, you must respect the reversibility of the esterification process. Hydrolysis is catalyzed by both acid and base. The fundamental error researchers make is treating the workup as a "cleaning" step rather than a "chemical reaction" step.

The Equation of Concern:



According to Le Chatelier’s principle, this equilibrium shifts toward the carboxylic acid (hydrolysis) under three conditions:

  • High Water Concentration: Unavoidable in aqueous workups.

  • Extreme pH:

    
     or 
    
    
    
    act as catalysts.
  • Thermal Energy: Increases the rate constant (

    
    ) of the reaction.
    

Your Goal: Freeze the kinetics until the water is removed.

Core Protocol: The "Cold-Buffer" System

This workflow is designed to maintain the ester in a kinetic "dead zone" (pH 6–8,


).
Phase 1: The Inverse Quench (Critical)

Standard Error: Adding the quenching solution into the reaction flask. This creates localized "hotspots" of extreme pH and heat evolution. Correct Protocol:Inverse Addition.

  • Prepare the Quench: In a large Erlenmeyer flask, prepare a saturated solution of

    
     (for acid removal) or a Phosphate Buffer (pH 7.0).
    
  • Thermal Control: Cool the quench solution to

    
     in an ice bath.
    
  • Transfer: Pour the reaction mixture slowly into the vigorously stirring cold quench solution.

    • Why: This ensures the ester molecules are immediately surrounded by a vast excess of cold, pH-neutralizing buffer, dissipating heat instantly.

Phase 2: The Wash & Separation

Once the phases are mixed, time is your enemy.

ParameterSpecificationReason
Temperature Keep all washes at

.
Lowers kinetic energy, slowing hydrolysis rate.
Contact Time

minutes per wash.
Minimizes exposure to the aqueous phase.[1][2]
pH Control Sat.

(pH ~8.5) or Phosphate Buffer.
Avoids strong bases (

) which cause rapid saponification.
Drying Anhydrous

(Neutral).

is slightly acidic; avoid for highly labile esters.
Self-Validating System (Quality Control)
  • Test 1 (The pH Strip): After the first bicarbonate wash, test the aqueous layer. It should be pH 8–9. If acidic, the buffer was overwhelmed; hydrolysis is likely occurring.

  • Test 2 (TLC Check): Spot the organic layer immediately after separation. If a baseline spot (carboxylic acid) appears that wasn't there before the quench, your workup conditions are too harsh.

Visualization: The Hydrolysis Threat Matrix

The following diagram illustrates the relationship between experimental variables and hydrolysis risk.

HydrolysisRisk Reaction Reaction Mixture (Ester + Acid/Base) Quench Quench Method Reaction->Quench DirectAdd Direct Addition (Water into Acid) Quench->DirectAdd High Risk InverseAdd Inverse Addition (Acid into Buffer) Quench->InverseAdd Recommended Hotspot Localized Heating + pH Spikes DirectAdd->Hotspot Stable Buffered pH + Heat Dissipation InverseAdd->Stable Hydrolysis PRODUCT LOSS (Hydrolysis) Hotspot->Hydrolysis Fast Kinetics Recovery HIGH YIELD (Intact Ester) Stable->Recovery Slow Kinetics

Caption: Workflow comparison showing how Inverse Addition prevents localized heating and pH spikes that drive hydrolysis.

Troubleshooting Guide
Scenario A: The "Volcano" (Uncontrolled Gas Evolution)

Symptom: When washing with


, the separatory funnel builds massive pressure or foams over.
Cause:  The reaction mixture was too acidic. The rapid release of 

is exothermic, heating the ester in an aqueous environment. Fix:
  • Pre-Quench Dilution: Dilute the reaction mixture with an inert solvent (e.g.,

    
     or DCM) before adding to the buffer. This acts as a heat sink.
    
  • Switch Buffers: If the ester is extremely sensitive, use a Phosphate Buffer (pH 7.2) instead of Bicarbonate. It neutralizes acid without

    
     evolution [1].
    
Scenario B: The "Mayonnaise" (Stubborn Emulsions)

Symptom: Layers refuse to separate. Prolonged contact time leads to hydrolysis.[3] Cause: Amphiphilic byproducts or fine precipitates (often Aluminum salts from reductions). Fix (The Rochelle Salt Protocol): If the ester is the product of an Aluminum Hydride reduction (or survived one):

  • Do not use acid to break the emulsion (hydrolysis risk).

  • Add Saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

  • Stir vigorously for 30–60 minutes. The tartrate chelates the aluminum, breaking the emulsion at neutral pH [2].

Scenario C: Post-Workup Degradation

Symptom: NMR shows clean ester immediately after workup, but carboxylic acid appears after rotary evaporation. Cause: Thermal hydrolysis in the rotovap bath due to residual water/acid. Fix:

  • Azeotropic Drying: Add toluene to the flask and rotovap. Toluene forms an azeotrope with water, removing moisture at lower temperatures.

  • Bath Temp: Never exceed

    
     for labile esters.
    
FAQ: Edge Cases

Q: Can I use dilute NaOH to neutralize the acid? A: Absolutely not. Hydroxide (


) is a potent nucleophile that attacks the ester carbonyl directly (Saponification). Even at 

, strong bases will degrade sensitive esters. Stick to

(pKa ~10.3) or

[3].

Q: My ester is acid-labile (e.g., t-butyl ester). Can I use silica gel chromatography? A: Standard silica is slightly acidic (pH 5–6). For highly acid-sensitive esters:

  • Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Use Alumina (Neutral or Basic) as the stationary phase instead of silica.

Q: How do I dry the organic layer if


 is "too acidic"? 
A:  Use Sodium Sulfate (

)
. It is chemically neutral and has a high water capacity, though it acts slower than Magnesium Sulfate. Allow it to sit for at least 15 minutes [4].
Decision Tree: Workup Strategy

WorkupStrategy Start Ester Workup Required CheckAcid Is the mixture Acidic? Start->CheckAcid CheckAl Does it contain Al/B salts? CheckAcid->CheckAl No (Neutral/Basic) Neutralize Inverse Quench into Cold Sat. NaHCO3 CheckAcid->Neutralize Yes Rochelle Add Rochelle Salt Soln. Stir 1 hr CheckAl->Rochelle Yes (Emulsion Risk) StandardWash Standard Brine Wash CheckAl->StandardWash No Neutralize->CheckAl Drying Dry with Na2SO4 (Avoid MgSO4) Rochelle->Drying StandardWash->Drying

Caption: Decision logic for selecting the correct quenching and emulsion-breaking agents based on reaction contents.

References
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (See also: Workup for Aluminum Hydride Reductions. University of Rochester.[1][4] Retrieved from [Link])

  • Not Voodoo. (n.d.). Troubleshooting: The Workup. University of Rochester.[1][4] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for drying agents).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Interpretation of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. Authored from the perspective of a Senior Application Scientist, this document will not only dissect the spectrum but also delve into the underlying principles and experimental considerations, offering a robust framework for researchers in the field.

The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the characterization of a compound, such as the title molecule, can lead to misinterpretation of structure-activity relationships (SAR) and ultimately hinder the drug discovery process. 1H NMR provides a detailed fingerprint of a molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. This level of detail is often unattainable by other analytical techniques alone.

Deciphering the 1H NMR Spectrum: A Proton-by-Proton Analysis

The structure of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate presents a variety of proton environments, each with a characteristic chemical shift, multiplicity, and integration value. A systematic approach to interpreting its 1H NMR spectrum involves breaking down the molecule into its constituent functional groups and predicting the signals arising from each.

Structure and Proton Labeling

To facilitate the discussion, the protons in methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate are labeled as follows:

Caption: Structure of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate with proton labeling.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton in the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H(1) ~4.1 - 4.4Triplet1HBenzylic proton adjacent to an amino group, deshielded by both the aromatic ring and the nitrogen atom. Coupled to the two H(2) protons.
NH₂ ~1.5 - 2.5Broad Singlet2HProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. Chemical shift can vary with solvent and concentration.
H(2a), H(2b) ~1.8 - 2.1 and ~2.4 - 2.6Multiplets2HDiastereotopic methylene protons. Coupled to H(1) and H(3) protons, resulting in complex multiplets.
H(3a), H(3b) ~2.8 - 3.1Multiplets2HBenzylic methylene protons, deshielded by the aromatic ring. Coupled to H(2) protons.
H(4) ~7.8 - 8.0Doublet1HAromatic proton ortho to the electron-withdrawing carboxylate group, significantly deshielded. Coupled to H(6).
H(6) ~7.7 - 7.9Doublet of Doublets1HAromatic proton coupled to both H(4) and H(7).
H(7) ~7.2 - 7.4Doublet1HAromatic proton coupled to H(6).
-OCH₃ ~3.8 - 3.9Singlet3HMethyl ester protons, typically appear as a sharp singlet in this region.[1]
Detailed Signal Analysis
  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current.[2] The electron-withdrawing nature of the methyl carboxylate group at position 5 will further deshield the ortho proton (H-4 and H-6) and to a lesser extent the meta proton (H-7). We can therefore predict that H-4 and H-6 will have the largest chemical shifts. The coupling patterns will be informative: H-7 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling to both H-4 and H-7. H-4 will likely appear as a doublet, coupling to H-6.

  • Benzylic and Aliphatic Protons (H-1, H-2, H-3): The protons on the five-membered ring are in a more shielded environment compared to the aromatic protons.

    • The methine proton at C1 (H-1) is a benzylic proton and is also adjacent to the electron-withdrawing amino group. This will result in a downfield shift, likely in the range of 4.1-4.4 ppm. It will be coupled to the two protons on C2, resulting in a triplet (assuming similar coupling constants).

    • The methylene protons at C3 (H-3a and H-3b) are benzylic and will be deshielded by the aromatic ring, appearing in the range of 2.8-3.1 ppm. They will be coupled to the protons on C2, resulting in a multiplet.

    • The methylene protons at C2 (H-2a and H-2b) are adjacent to both the C1 and C3 carbons. These protons are diastereotopic due to the chiral center at C1. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with H-1 and the two H-3 protons, leading to complex multiplets. Based on data for similar 2,3-dihydro-1H-indene systems, these protons are expected to appear as multiplets in the range of 1.8-2.6 ppm.[3][4]

  • Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. A typical range would be 1.5-2.5 ppm.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will be in a relatively shielded environment and will not be coupled to any other protons. Therefore, they will appear as a sharp singlet, typically around 3.8-3.9 ppm.[1]

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Number and type of carbon environments (sp³, sp², C=O).Complements ¹H NMR by providing direct information about the carbon skeleton.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C=O, C-O, aromatic C-H).Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguously assigns proton and carbon signals and confirms connectivity.Requires more instrument time and more complex data analysis.
The Power of 2D NMR for Unambiguous Assignment

For a molecule with several coupled protons like methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, two-dimensional (2D) NMR experiments are invaluable for confirming the assignments made from the 1D 1H NMR spectrum.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For example, a cross-peak would be observed between H-1 and the H-2 protons, and between the H-2 and H-3 protons, confirming their vicinal relationship. Similarly, correlations between the aromatic protons H-4, H-6, and H-7 would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for C1, C2, C3, C4, C6, C7, and the methyl ester carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the position of substituents. For instance, a correlation between the methyl ester protons and the carbonyl carbon (C=O) and the aromatic carbon C-5 would confirm the attachment of the ester group.

Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR techniques.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving a high-resolution and informative 1H NMR spectrum is contingent upon a well-designed experimental protocol.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules as it is a good solvent and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. It is important to note that the chemical shifts can be solvent-dependent.
  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for a modern NMR spectrometer.
  • Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

2. Instrument Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution, which is particularly important for resolving complex multiplets.
  • Pulse Sequence: A standard single-pulse experiment is typically used for routine 1H NMR.
  • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate.
  • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
  • Shimming: Careful shimming of the magnetic field is crucial for obtaining sharp lines and high resolution.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
  • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode.
  • Baseline Correction: A flat baseline is essential for accurate integration.
  • Referencing: The chemical shift scale should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
  • Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.

Conclusion

The 1H NMR spectrum of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate provides a wealth of structural information that is critical for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integration of each signal, and by leveraging the power of 2D NMR techniques, researchers can confidently verify the structure of this important synthetic intermediate. This guide provides a comprehensive framework for this interpretation, empowering scientists in their pursuit of novel therapeutics.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Pediaa. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of complexes between 1-aminoindane (T): T R (a) or T S.... Retrieved from [Link]

  • ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before.... Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-Aminoindan. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 7). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reagentia. (n.d.). (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (1 x 250 mg). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

  • PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

Sources

Comparative

High-Performance Liquid Chromatography Strategies for Aminoindane Carboxylate Purity

Mixed-Mode Chromatography vs. Traditional Reversed-Phase Ion-Pairing Executive Summary Aminoindane carboxylates (AICs) represent a critical class of zwitterionic intermediates in the synthesis of protease inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Mixed-Mode Chromatography vs. Traditional Reversed-Phase Ion-Pairing

Executive Summary

Aminoindane carboxylates (AICs) represent a critical class of zwitterionic intermediates in the synthesis of protease inhibitors and glutamatergic modulators. Their amphoteric nature—possessing both a basic secondary/primary amine (


) and an acidic carboxyl group (

)—presents a "retention paradox" in traditional Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares two distinct separation strategies for AIC purity analysis:

  • The Conventional Approach: C18 with Ion-Pairing Agents (IPC-RP).

  • The Advanced Alternative: Mixed-Mode Chromatography (MMC) combining C18 and Cation-Exchange (SCX).

Verdict: While IPC-RP remains a legacy standard, Mixed-Mode Chromatography demonstrates superior performance in peak symmetry (


), Mass Spectrometry (MS) compatibility, and kinetic robustness, making it the preferred choice for modern drug development workflows.
The Challenge: The Zwitterionic Paradox

In standard C18 RP-HPLC at neutral pH, AICs exist as zwitterions (net charge 0 but highly polar), leading to early elution (near void volume) and poor resolution from polar synthesis byproducts.

  • Acidic pH (< 3): The carboxyl is protonated (neutral), but the amine is positively charged. Result: Dewetting or exclusion from the hydrophobic C18 pores.

  • Basic pH (> 10): The amine is neutral, but the carboxyl is ionized. Result: Similar lack of retention.

To solve this, scientists historically turned to Ion-Pairing Agents (e.g., TFA, Sulfonates). However, modern Mixed-Mode phases offer a mechanism that exploits both hydrophobic and electrostatic interactions simultaneously.

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the two approaches.

G cluster_0 Method A: Ion-Pairing (IPC-RP) cluster_1 Method B: Mixed-Mode (MMC) C18 C18 Ligand IP Ion-Pair Reagent (e.g., Heptane Sulfonate) C18->IP Hydrophobic Adsorption Analyte_A AIC (Charged Amine) IP->Analyte_A Ionic Interaction MMC_Ligand Bimodal Ligand (Alkyl chain + Acidic Group) Analyte_B AIC (Zwitterion) MMC_Ligand->Analyte_B Hydrophobic Interaction MMC_Ligand->Analyte_B Cation Exchange (Amine Retention)

Figure 1: Mechanistic comparison. IPC relies on a transient surfactant layer, while MMC uses a permanent dual-function ligand to retain the zwitterionic analyte.

Comparative Analysis: Performance Metrics

The following data summarizes a comparative study analyzing a crude synthetic mixture of 1-aminoindan-1-carboxylic acid containing 0.5% regio-isomeric impurities.

MetricMethod A: Traditional IPC-RPMethod B: Mixed-Mode (C18/SCX)Advantage
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Mixed-Mode C18/SCX (2.7 µm)Method B
Mobile Phase Additive 0.1% TFA + 5mM Heptane Sulfonate0.1% Formic Acid / Ammonium FormateMethod B
Retention Factor (

)
2.5 (Sensitive to IP conc.)4.2 (Tunable via Buffer Strength)Method B
Tailing Factor (

)
1.6 - 1.9 (Amine tailing)1.05 - 1.15 (Symmetrical)Method B
MS Compatibility No (Signal Suppression)Yes (Volatile Buffers)Method B
Equilibration Time 45 - 60 mins5 - 10 minsMethod B
Resolution (

)
1.8 (Baseline)3.5 (High Resolution)Method B
Detailed Experimental Protocols
Method A: The Traditional Alternative (IPC-RP)

Use this method only if you lack MMC columns or are replicating legacy QC methods.

Theory: The ion-pairing reagent (Heptane Sulfonic Acid) adsorbs onto the C18 surface, creating a dynamic negative charge that retains the positively charged amine of the aminoindane.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).

  • Mobile Phase A: 10 mM Sodium Heptane Sulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Critical Control Point: The column must be equilibrated for at least 60 minutes with the IP reagent to establish a stable double layer. Failure to do so results in drifting retention times [1].

Method B: The Recommended Solution (Mixed-Mode)

Use this method for new drug applications (NDA), LC-MS analysis, and high-throughput screening.

Theory: The stationary phase contains alkyl chains (for hydrophobicity) with embedded acidic groups (for cation exchange).[1] The aminoindane is retained by the alkyl chain and the ionic interaction between its amine and the stationary phase's acid group. Elution is triggered by increasing ionic strength (salt) or pH, not just organic solvent [3].

  • Column: Mixed-Mode C18/SCX, 150 x 4.6 mm, 2.7 µm (e.g., SIELC Primesep 100 or Bio-Rad equivalent).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to load analyte).

    • 2-15 min: 5% B to 50% B (Linear gradient).

    • Note: If retention is too strong, increase Buffer concentration in A to 50 mM to compete with the ionic interaction.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm (or MS ESI+).

Method Development Decision Workflow

Use this logic tree to determine the precise tuning required for your specific aminoindane derivative (e.g., chlorinated or fluorinated analogs).

MethodDev Start Start: Aminoindane Analysis CheckMS Is MS Detection Required? Start->CheckMS Yes_MS Select Mixed-Mode (MMC) Volatile Buffer (Formate/Acetate) CheckMS->Yes_MS Yes No_MS Is the sample complex (many ionic impurities)? CheckMS->No_MS No Optimize Optimize Retention Yes_MS->Optimize Next Step Complex_Yes Select MMC (Orthogonal Selectivity) No_MS->Complex_Yes Yes Complex_No IPC-RP Acceptable (If column dedicated) No_MS->Complex_No No Opt_Action1 RT too short? Decrease Buffer Conc. Increase pH (if SCX) Optimize->Opt_Action1 Opt_Action2 RT too long? Increase Buffer Conc. Increase % Organic Optimize->Opt_Action2

Figure 2: Decision matrix for selecting the appropriate chromatographic mode based on detection and sample complexity requirements.

Expert Insights & Troubleshooting

1. Peak Tailing on C18: In Method A, peak tailing often persists even with ion-pairing. This is caused by residual silanols on the silica support interacting with the amino group.

  • Correction: Ensure the C18 column is "end-capped." If using IPC, ensure the pH is low enough (< 3.0) to suppress silanol ionization (

    
    ) [4].
    

2. Retention Drift in MMC: In Method B, retention times may shift if the column is not equilibrated with the correct buffer strength.

  • Correction: Unlike RP, MMC requires conditioning of the ionic sites. Always flush with 10-20 column volumes of the starting buffer concentration before the first injection.

3. Isomer Separation: Aminoindanes often have chiral centers. While MMC separates diastereomers well due to steric/ionic differences, enantiomers require a Chiral Stationary Phase (CSP) .

  • Recommendation: For enantiomeric purity, switch to a polysaccharide-based CSP (e.g., Amylose-tris) in Polar Organic Mode or Normal Phase [2, 5].

References
  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

  • Zhang, C., et al. (2010).[2] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from

  • Imtakt USA. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 1-Amino-Indene-5-Carboxylate

An In-Depth Analysis of Predicted Fragmentation Patterns and Their Significance in Structural Elucidation In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Predicted Fragmentation Patterns and Their Significance in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing rich information about a molecule's mass and, through its fragmentation patterns, its structure. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 1-amino-indene-5-carboxylate, a molecule of interest in medicinal chemistry. As no direct experimental spectra for this specific compound are readily available in the literature, this guide will synthesize established fragmentation principles for its constituent functional groups—a primary amine, a methyl ester, and an indene core—to construct a predictive model. This approach not only provides a framework for interpreting future experimental data but also serves as a comparative analysis against the known fragmentation of related structures.

The Structural Context: Methyl 1-Amino-Indene-5-Carboxylate

Methyl 1-amino-indene-5-carboxylate is a heterocyclic compound featuring a bicyclic indene core, a primary amine at the 1-position, and a methyl ester at the 5-position. The presence of these distinct functional groups suggests a complex and informative fragmentation pattern under electron ionization. The aromatic nature of the indene ring is expected to lend stability to the molecular ion, while the amine and ester functionalities will likely direct the primary fragmentation pathways.

Predicting the Fragmentation Cascade: A Synthesis of First Principles

The fragmentation of an organic molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements driven by the energy imparted during ionization.[1][2] For methyl 1-amino-indene-5-carboxylate, we can anticipate several key fragmentation events based on the known behavior of its functional components.

The Role of the Primary Amine

The presence of a nitrogen atom in an organic molecule has a significant impact on its mass spectrum, most notably governed by the Nitrogen Rule . This rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[3][4] Methyl 1-amino-indene-5-carboxylate (C11H11NO2) has a molecular weight of 189.21 g/mol , and its molecular ion peak is therefore expected at an odd m/z of 189.

A dominant fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the alpha-carbon and a substituent is broken, leading to a resonance-stabilized iminium ion.[5][6] For primary amines with an unbranched alpha-carbon, this often results in a characteristic peak at m/z 30.[4] In the case of methyl 1-amino-indene-5-carboxylate, the alpha-carbon is part of the indene ring. Cleavage of the C1-C2 bond would be an analogous process. Aromatic amines, on the other hand, typically show a strong molecular ion peak and a prominent [M-1] peak due to the loss of a hydrogen atom from the nitrogen.[4][7]

The Influence of the Methyl Ester

Methyl esters exhibit several characteristic fragmentation patterns.[8] A common fragmentation is the loss of the methoxy group (•OCH3) to form an acylium ion, resulting in an [M-31] peak.[9] Another possibility is the loss of the entire carbomethoxy group (•COOCH3), leading to an [M-59] fragment. For esters with longer alkyl chains, a McLafferty rearrangement is often observed; however, this is not applicable to a methyl ester.[8]

The Stability of the Indene Core

The indene moiety, being aromatic, is expected to produce a relatively stable molecular ion.[10] Studies on the fragmentation of the indene dication have shown losses of H• and H2, indicating the ring's tendency to remain intact under energetic conditions.[11] This suggests that the initial and most abundant fragment ions will likely arise from the cleavage of the substituent groups rather than the core structure itself.

A Proposed Fragmentation Pathway

Based on the principles outlined above, we can propose a hierarchical fragmentation pathway for methyl 1-amino-indene-5-carboxylate. The following diagram illustrates the likely sequence of events:

fragmentation_pathway M [M]+• m/z 189 M_minus_31 [M-OCH3]+ m/z 158 M->M_minus_31 - •OCH3 M_minus_59 [M-COOCH3]+ m/z 130 M->M_minus_59 - •COOCH3 M_minus_1 [M-H]+ m/z 188 M->M_minus_1 - •H (from NH2) fragment_130 Further fragmentation M_minus_59->fragment_130 - HCN (from amine and ring)

Caption: Predicted major fragmentation pathways for methyl 1-amino-indene-5-carboxylate.

Comparative Analysis of Fragmentation

To better understand the expected mass spectrum, it is useful to compare the predicted fragmentation of methyl 1-amino-indene-5-carboxylate with that of simpler, related molecules.

Molecule Key Fragmentation Pathways Characteristic m/z Values
Aniline Strong M+•, [M-1]+, loss of HCN93, 92, 66
Methyl Benzoate Strong M+•, [M-31]+ (loss of •OCH3), [M-59]+ (loss of •COOCH3)136, 105, 77
Indene Strong M+•, [M-1]+, [M-2]+116, 115, 114
Methyl 1-Amino-Indene-5-Carboxylate (Predicted) M+• (odd m/z), [M-1]+, [M-31]+, [M-59]+189, 188, 158, 130

This comparison highlights how the fragmentation of the target molecule is a composite of the behaviors of its constituent parts. The presence of the amino group is confirmed by the odd molecular weight, the ester by the losses of 31 and 59 Da, and the stable indene core by the expected presence of a discernible molecular ion.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of methyl 1-amino-indene-5-carboxylate, a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry protocol would be employed.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of methyl 1-amino-indene-5-carboxylate in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

  • Instrument Setup:

    • Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. The rationale for this temperature program is to ensure good separation from any potential impurities while minimizing thermal degradation of the analyte.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).[12]

      • Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.[2]

      • Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and the expected major fragments.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to the target compound. Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire interpret Interpret Fragmentation acquire->interpret

Caption: A typical workflow for the GC-MS analysis of an organic compound.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of methyl 1-amino-indene-5-carboxylate is not currently published, a robust and informative prediction can be made by synthesizing the well-established fragmentation rules for its constituent functional groups. The expected spectrum will be characterized by an odd molecular ion at m/z 189, with key fragments arising from the loss of the methoxy and carbomethoxy groups from the ester, and potentially the loss of a hydrogen atom from the amine. This predictive guide provides a valuable framework for researchers and drug development professionals, enabling them to anticipate and interpret the mass spectrum of this and structurally related molecules, thereby accelerating the process of structural elucidation and characterization.

References
  • Whitman College. "GCMS Section 6.14 - Fragmentation of Esters." [Link]

  • ResearchGate. "Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids." [Link]

  • Ranathunge, K. M., et al. "Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization." Journal of the American Society for Mass Spectrometry, vol. 25, no. 10, 2014, pp. 1764-75. [Link]

  • JEOL. "Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2." [Link]

  • JoVE. "Video: Mass Spectrometry: Amine Fragmentation." [Link]

  • ResearchGate. "Energetics of fragmentations of indene dication from photoionization experiments." [Link]

  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines." [Link]

  • ResearchGate. "Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 -pyrazole)phosphonates..." [Link]

  • Chemistry LibreTexts. "6.5: Amine Fragmentation." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • University of Arizona. "Mass Spectrometry - Examples." [Link]

  • Brodbelt, Jennifer S. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of the American Society for Mass Spectrometry, vol. 18, no. 6, 2007, pp. 1045-52. [Link]

  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." [Link]

  • Chemistry LibreTexts. "3.1: Electron Ionization." [Link]

Sources

Comparative

Technical Guide: Distinguishing Structural &amp; Stereochemical Isomers of Amino-Dihydro-Indene Carboxylates

Executive Summary & Strategic Importance Amino-dihydro-indene carboxylates (commonly referred to as amino-indane carboxylic acids) represent a privileged scaffold in medicinal chemistry, serving as conformationally const...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Amino-dihydro-indene carboxylates (commonly referred to as amino-indane carboxylic acids) represent a privileged scaffold in medicinal chemistry, serving as conformationally constrained analogues of Phenylalanine and Phenylglycine. They are critical intermediates in the synthesis of HCV protease inhibitors, GPCR ligands, and glutamate transporter blockers.

The Challenge: The rigid bicyclic indane system generates multiple isomeric possibilities that are difficult to distinguish by standard 1D NMR alone:

  • Regioisomers: Variation in the position of the amino (-NH2) and carboxylate (-COOH) groups (e.g., 1-amino-indane-2-carboxylate vs. 2-amino-indane-1-carboxylate).

  • Stereoisomers: Diastereomeric (cis/trans) and enantiomeric (

    
     vs 
    
    
    
    ) relationships.

Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data and failure in late-stage crystallography. This guide provides a self-validating, multi-modal analytical workflow to definitively assign structure.

Analytical Decision Matrix (Logic Flow)

The following decision tree outlines the logical progression from crude isolation to definitive structural assignment.

Isomer_ID_Workflow Start Unknown Isomer Sample MS 1. Mass Spectrometry (MS/MS) (Determine Molecular Weight & Fragmentation) Start->MS Regio_Check 2. Regioisomer Check (1D NMR + HMBC) MS->Regio_Check Is_Regio_Correct Connectivity Confirmed? Regio_Check->Is_Regio_Correct Stereo_Check 3. Relative Stereochem (NOESY / J-Coupling) Is_Cis_Trans NOE Signal H1-H2? Stereo_Check->Is_Cis_Trans Chiral_Check 4. Absolute Stereochem (Chiral HPLC / X-Ray) Is_Regio_Correct->Regio_Check No (Re-evaluate Synthesis) Is_Regio_Correct->Stereo_Check Yes Is_Cis_Trans->Chiral_Check Strong NOE = Cis No NOE = Trans

Caption: Figure 1. Step-wise analytical logic for de-convoluting amino-indane isomers.

High-Resolution NMR Spectroscopy: The Gold Standard

NMR is the primary tool for distinguishing regioisomers (connectivity) and diastereomers (relative shape).

Distinguishing Regioisomers (Connectivity)

Scenario: Differentiating 1-amino-indane-2-carboxylic acid (A) from 2-amino-indane-1-carboxylic acid (B) .

  • Technique: 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: Look for the correlation between the Carboxyl Carbon (

    
    ) and the Ring Protons.
    
    • Isomer A: The

      
       is at position 2. It will show a strong 3-bond coupling (
      
      
      
      ) to the benzylic protons at C1 and C3. Since C1 and C3 are both methylene/methine environments attached to the ring, the symmetry (or lack thereof) is key.
    • Isomer B: The

      
       is at position 1. It will couple to the proton at C1 (2-bond) and the proton at C2 (3-bond), but not to C3.
      
Distinguishing Diastereomers (Cis vs. Trans)

Scenario: You have isolated 1-amino-indane-2-carboxylate. Is it cis or trans?

  • Technique: 1D

    
     NMR (
    
    
    
    -coupling) and 2D NOESY.
  • The Karplus Limitation: In 5-membered rings (indane), the envelope conformation can make

    
     and 
    
    
    
    coupling constants similar (often 6–8 Hz), making simple splitting analysis unreliable.
  • The NOESY Solution (Self-Validating):

    • Cis-Isomer: The H1 and H2 protons are on the same face.[1] They are spatially close (< 3 Å). Result: Strong NOE cross-peak.

    • Trans-Isomer: The H1 and H2 protons are on opposite faces. Result: Weak or absent NOE cross-peak.

Comparative Data Table: NMR Parameters
FeatureCis-1-amino-2-carboxylate Trans-1-amino-2-carboxylate 2-amino-2-carboxylate (Achiral)
H1-H2 Coupling (

)
Typically 6.0 – 7.5 HzTypically 6.0 – 8.0 Hz (Overlap possible)N/A (Quaternary C2)
NOE (H1

H2)
Strong Positive Weak / Absent N/A
C1 Proton Shift

4.2 - 4.5 ppm (Deshielded by cis-COOH)

3.9 - 4.2 ppm

3.0 - 3.4 ppm (Methylene)
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

) plane

Mass Spectrometry & Fragmentation

While MS cannot easily distinguish stereoisomers, it is vital for confirming regioisomers and ruling out oxidation byproducts (e.g., hydroxy-indanes).

  • Ionization: ESI+ (Electrospray Ionization).

  • Key Fragmentation Pathway (MS/MS):

    • Loss of Formic Acid/CO2:

      
      . This is rapid for amino acids.
      
    • Retro-Diels-Alder (RDA): Indane systems are stable, but high energy collisions can open the 5-membered ring.

    • Regioisomer Fingerprint: 1-amino derivatives often lose

      
       (
      
      
      
      ) more readily than 2-amino derivatives due to benzylic stabilization of the resulting carbocation at C1.

Chromatographic Separation (HPLC/SFC)[2]

Separating these isomers requires distinct strategies for diastereomers versus enantiomers.

Protocol: Method Development Workflow

HPLC_Workflow Sample Isomer Mixture Step1 Achiral C18 / Phenyl-Hexyl (Separates Diastereomers) Sample->Step1 Step2 Chiral Screening (Separates Enantiomers) Step1->Step2 Collect Peak Sub1 Immobilized Amylose (e.g., IA, IG) Step2->Sub1 Sub2 Immobilized Cellulose (e.g., IC, OD) Step2->Sub2

Caption: Figure 2. Two-stage chromatographic isolation strategy.

Experimental Parameters

A. Separation of Diastereomers (Cis vs Trans)

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Biphenyl (strong

    
     interactions with indane ring).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 60% B over 15 mins.

  • Observation: The cis-isomer is typically more polar (forms an internal H-bond between

    
     and 
    
    
    
    ) and often elutes earlier than the trans-isomer in Reversed Phase, though this can invert based on pH.

B. Separation of Enantiomers (Chiral)

  • Column: Daicel Chiralpak IG-3 or Chiralcel OD-3.

  • Mode: Normal Phase (Hexane/IPA/DEA) or SFC (CO2/MeOH).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: The rigid indane backbone provides excellent chiral recognition on polysaccharide phases.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation for Stereochemical Assignment

To ensure sharp peaks and distinct couplings.

  • Solvent Selection: Use DMSO-d6 rather than

    
    .
    
    • Reason: Amino acids are zwitterionic.

      
       often results in broad lines due to poor solubility and aggregation. DMSO disrupts intermolecular H-bonds, sharpening the signals for 
      
      
      
      -coupling analysis.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates (paramagnetic particles broaden lines).

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run NOESY (mixing time 500ms). Critical: Ensure relaxation delay (d1) is at least 2 seconds to allow full recovery.

Protocol 2: Derivatization for GC-MS (Optional Confirmation)

If HPLC is unavailable, GC-MS can distinguish isomers via silylation.

  • Take 1 mg of sample in a vial.

  • Add 50

    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Heat at 70°C for 30 minutes.

  • Result: The carboxyl and amine protons are replaced by TMS groups. This prevents zwitterion formation and allows separation of cis/trans isomers based on boiling point differences (Trans usually elutes later due to more linear effective surface area).

References

  • Ghosh, A. K., et al. (1997).[2] "Synthesis of cis-1-amino-2-indanol and its derivatives." Journal of Organic Chemistry.

  • Lippincott, B., et al. (2023). "Mass Spectrometry Fragmentation Patterns of Cyclic Amino Acids." Science Ready / LibreTexts.

  • TutorChase. (2023).[3] "NMR Differentiation of Cis and Trans Isomers in Cyclic Systems." IB Chemistry Guide.

  • Regis Technologies. (2023). "Chiral Separations of Amino Acids and Derivatives." Chromatography Online Guide.

  • ResearchGate. (2023). "NMR data and stereochemical assignment of cis and trans-1-amino-indane derivatives." Spectral Analysis Archive.

Sources

Validation

The Definitive Guide to Structural Elucidation of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active agents. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, this guide will also explore alternative and complementary techniques, offering a holistic view for researchers.

Introduction: The Significance of the 1-Aminoindane Scaffold

The 1-aminoindane moiety is a privileged scaffold in medicinal chemistry, forming the core of several drugs, most notably the anti-Parkinson's agent Rasagiline. The rigid, bicyclic structure of the indane core presents a defined orientation of the amine substituent, crucial for its interaction with monoamine oxidase B (MAO-B). The introduction of a carboxylate group at the 5-position, as in methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, offers a handle for further chemical modification and can significantly influence the molecule's polarity, solubility, and binding characteristics. Therefore, a definitive understanding of its crystal packing and intramolecular geometry is paramount for the development of novel therapeutics.

X-ray Crystallography: The Gold Standard

Experimental Workflow: From Powder to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands patience and precision.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for Crystal Growth

The critical step in X-ray crystallography is obtaining high-quality single crystals. For organic compounds like methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, several techniques can be employed.[5][6][7][8][9]

  • Compound Purification: Start with the highest purity material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is crucial.[5] A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds tend to precipitate rapidly, forming small or amorphous solids.

  • Crystal Growth Techniques:

    • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6][7]

    • Vapor Diffusion: This technique is highly effective for small quantities of material.[6][7] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.[7][9]

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded.[1][3] The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal. The phases of the diffracted X-rays are then determined using computational methods, leading to an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.[3]

Case Study: (R)-rasagiline mesylate

The crystal structure of (R)-rasagiline mesylate was determined from powder diffraction data.[4] This demonstrates that even when single crystals are not available, valuable structural information can be obtained. The study revealed the hydrogen bonding patterns and C-H···π interactions that stabilize the crystal lattice.[4]

Parameter (R)-rasagiline mesylate
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.987
b (Å)9.876
c (Å)21.345
V (ų)1472.3

Table 1: Unit cell parameters for (R)-rasagiline mesylate. Data sourced from IUCr Journals.[4]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible. Alternative techniques can provide valuable, albeit less complete, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[10][11][12][13] For methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, 1D NMR (¹H and ¹³C) would confirm the presence of all expected functional groups and the overall carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC would establish the connectivity between protons and carbons, confirming the indane ring system and the positions of the substituents.[12] Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help to determine the relative stereochemistry.[12]

Advantages over X-ray Crystallography:

  • Does not require crystalline material.[12]

  • Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.

  • Can be used to study mixtures.

Limitations:

  • Does not provide precise bond lengths and angles.

  • Determination of absolute stereochemistry can be challenging.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the fragmentation pattern, which can provide clues about the molecule's structure.[14][15][16][17][18] For instance, the fragmentation of aminoindanes often involves the formation of indane and indene ions.[14]

Advantages over X-ray Crystallography:

  • High sensitivity, requiring very small amounts of sample.

  • Can be coupled with separation techniques like GC or LC for mixture analysis.

Limitations:

  • Provides limited information about stereochemistry and the 3D arrangement of atoms.

Computational Chemistry

In the absence of experimental data, computational methods can be used to predict the three-dimensional structure of a molecule and even its crystal packing.[19][20][21][22][23] Techniques like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and predict its spectroscopic properties, which can then be compared with experimental data. Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal structures, ranked by their predicted stability.[20][21][22][23]

Advantages:

  • Can provide structural insights when experimental data is unavailable.

  • Can be used to explore the conformational landscape of a molecule.

Limitations:

  • The accuracy of the predictions is dependent on the level of theory and the force field used.

  • Predicting the correct polymorph can be challenging.[23]

Comparative Summary

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing.Single crystal of sufficient size and quality.Unambiguous structural determination.Crystal growth can be a major bottleneck.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Soluble compound.No crystallization needed, biologically relevant conditions.Does not provide precise geometric parameters.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.Small amount of sample.High sensitivity, suitable for mixture analysis.Limited stereochemical information.
Computational Chemistry Predicted 3D structure, conformational analysis, crystal packing.None (in silico).Provides insights in the absence of experimental data.Accuracy is model-dependent, can be computationally expensive.

Conclusion

The structural elucidation of key pharmaceutical intermediates like methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is a critical step in the drug discovery and development pipeline. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, a multi-technique approach is often the most effective strategy. NMR and mass spectrometry provide crucial and complementary information about the molecule's connectivity and composition, while computational methods can guide experimental work and provide insights when crystals are elusive. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately characterize their molecules of interest, accelerating the path towards new and improved therapeutics.

References

  • Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. (2021). PubMed. [Link]

  • Hydrogen bonding patterns and C—H⋯π interactions in the structure of the antiparkinsonian drug (R)-rasagiline mesylate determined using laboratory and synchrotron X-ray powder diffraction data. (2023). IUCr Journals. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (2021). ProQuest. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). PMC. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Mass spectral fragmentation of eight aminoindanes. ResearchGate. [Link]

  • Can anyone please suggest the best method to grow the crystals for organic compounds. (2015). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Symmetry-Constrained Monte Carlo for the Crystal Structure Prediction of Small Organic Molecules. (2025). ACS Publications. [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed. [Link]

  • Crystal structure prediction. University of Southampton. [Link]

  • Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link]

  • Rasagiline | C12H13N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • Crystal structure prediction. Wikipedia. [Link]

  • What is Crystal Structure Prediction? And why is it so difficult?. (2021). CCDC. [Link]

  • The computational prediction of pharmaceutical crystal structures and polymorphism. (2004). PubMed. [Link]

  • 2XFQ: Rasagiline-inhibited human monoamine oxidase B in complex with 2-(2-benzofuranyl)-2-imidazoline. (2010). RCSB PDB. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Chemical structure of rasagiline and structurally related compounds. ResearchGate. [Link]

  • XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Rasagiline. accessdata.fda.gov. [Link]

  • 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. (1995). PubMed. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • (R)-(-)-1-Aminoindan. PubChem. [Link]

  • 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before... ResearchGate. [Link]

  • 1-Aminoindan. NIST WebBook. [Link]

  • 1-Aminoindane. Wikipedia. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). LinkedIn. [Link]

  • 1-Amino-indan-1,5-dicarboxylic acid(RS-AIDA)::AIDA::AIDC::CHEMBL313938::GNF-Pf-1401. BindingDB. [Link]

  • (R)-1-Aminoindane. Wikipedia. [Link]

  • 1-Aminoindan-1,5-dicarboxylic Acid: A Novel Antagonist at Phospholipase C-Linked Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry. [Link]

  • 1-AMINOINDANE, (R)-. gsrs. [Link]

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  • BindingDB BDBM50030630 (RS)-1-aminoindan-1,5-dicarboxylic acid. BindingDB. [Link]

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Comparative

Validating Chiral Purity of 1-Aminoindane Derivatives: A Comparative HPLC Guide

Executive Summary & Strategic Importance 1-Aminoindane derivatives form the pharmacophore backbone of critical neurological therapeutics, most notably Rasagiline (Parkinson’s disease). The pharmacological divergence betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Aminoindane derivatives form the pharmacophore backbone of critical neurological therapeutics, most notably Rasagiline (Parkinson’s disease). The pharmacological divergence between enantiomers in this class is profound; for instance, the R-enantiomer of Rasagiline is a potent MAO-B inhibitor, while the S-enantiomer is essentially inactive.

Validating chiral purity for this class presents a unique bifurcation in chromatographic strategy:

  • The Precursor (1-Aminoindane): A rigid primary amine .

  • The API (e.g., Rasagiline): A secondary amine (N-propargylated).

This guide compares the two dominant separation mechanisms—Crown Ether Host-Guest Complexation vs. Polysaccharide Interaction —and provides a validated framework for ensuring enantiomeric excess (%ee) compliant with ICH Q2(R1) standards.

Comparative Analysis of Stationary Phases

The choice of Chiral Stationary Phase (CSP) is dictated strictly by the substitution level of the amine nitrogen.

The "Specialist" vs. The "Generalist"
FeatureCrown Ether CSPs (e.g., Crownpak CR-I)Polysaccharide CSPs (e.g., Chiralpak AD-H/OD-H)
Target Analyte Primary Amines Only (e.g., 1-Aminoindane)Secondary/Tertiary Amines (e.g., Rasagiline)
Mechanism Host-Guest Inclusion (Tripodal

complexation)
Hydrogen bonding,

-

interactions, dipole-dipole
Mobile Phase Acidic Aqueous (pH 1.0–2.0, HClO

)
Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH)
Selectivity (

)
Extremely High for primary amines (

)
Moderate to High (

)
Limitations Ineffective for secondary amines (Rasagiline).Requires basic additives (DEA/TEA) to suppress tailing.
Mechanism of Action (Causality)
  • Crown Ethers: The 18-crown-6 ether ring forms a specific inclusion complex with the protonated primary ammonium ion (

    
    ). The three protons of the amine form a stable tripodal hydrogen bond network with the ether oxygens. Why it fails for Rasagiline: The N-propargyl group creates steric hindrance and removes one proton, destabilizing the tripod essential for recognition.
    
  • Polysaccharides: Amylose or Cellulose derivatives (e.g., 3,5-dimethylphenylcarbamate) possess helical grooves. The separation relies on the analyte fitting into these grooves and interacting via hydrogen bonds. Why it works for Rasagiline: The carbamate groups on the CSP can accept hydrogen bonds from the secondary amine, and the aromatic rings engage in

    
    -
    
    
    
    stacking with the indane system.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct method development path based on the specific 1-aminoindane derivative.

MethodSelection Sample 1-Aminoindane Derivative AmineType Amine Substitution? Sample->AmineType Primary Primary (Precursor) AmineType->Primary R-NH2 Secondary Secondary (Rasagiline) AmineType->Secondary R-NH-R' Crown Crown Ether CSP (Acidic Mobile Phase) Primary->Crown Highest Selectivity Poly Amylose/Cellulose CSP (Normal/Polar Organic) Secondary->Poly Required Path Optimization Optimization Crown->Optimization Adjust pH/Temp Poly->Optimization Screen IPA/EtOH ratio

Figure 1: Method Development Decision Tree. Selects CSP based on amine substitution to maximize resolution.

Validated Experimental Protocols

Protocol A: Primary Amine Separation (1-Aminoindane)

System: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+))

  • Mobile Phase: Perchloric acid (HClO

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Expert Insight: The low pH ensures the amine is fully protonated (

      
      ), which is the only form the crown ether recognizes. Methanol (10-15%) can be added to reduce retention time if 
      
      
      
      is too high.
  • Temperature: Lower temperatures (10°C - 25°C) generally increase resolution (

    
    ) by stabilizing the inclusion complex (enthalpy driven).
    
  • Detection: UV at 210 nm or 254 nm (Indane ring absorption).

Protocol B: Secondary Amine Separation (Rasagiline)

System: Amylose-based Phase (e.g., Chiralpak AD-H)

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: The Diethylamine (DEA) is critical . Without it, the free amine interacts with residual silanols on the silica support, causing severe peak tailing (

      
      ) and loss of resolution.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C.

  • Sample Diluent: Mobile phase.

Validation Framework (ICH Q2(R1))

To validate the method for release testing, the following parameters must be established.

System Suitability & Specificity
  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Crucial for integrating small impurity peaks).
  • Specificity: Inject "Placebo" (formulation excipients) and "Known Impurities" (synthetic byproducts). Ensure no interference at the retention time of the enantiomers.

Sensitivity (LOD/LOQ)

For chiral purity, we must quantify the unwanted enantiomer at trace levels (typically < 0.5%).

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Typical Values: For Rasagiline on RP-HPLC, LOQ is often ~0.2 µg/mL [1].

Linearity & Accuracy

Construct a calibration curve for the unwanted enantiomer (not just the active drug).

  • Range: LOQ to 150% of the specification limit (e.g., 0.05% to 0.75%).

  • Accuracy: Spike the unwanted enantiomer into the pure active drug matrix. Recovery should be 90–110%.

Validation Logic Diagram

Validation Start Validation Start SysSuit System Suitability (Rs > 1.5, Tf < 1.5) Start->SysSuit Specificity Specificity Check (No Placebo Interference) SysSuit->Specificity LOD_LOQ Determine LOD/LOQ (S/N 3:1 & 10:1) Specificity->LOD_LOQ Linearity Linearity (Impurity) (LOQ to 150% Spec) LOD_LOQ->Linearity Accuracy Accuracy/Recovery (Spike Recovery 90-110%) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions (Polysaccharide columns)Increase basic additive (DEA/TEA) to 0.2%. Switch to "Immobilized" columns (e.g., Chiralpak IA) to allow stronger solvents.
Poor Resolution (

)
Incorrect mobile phase modifierCrown Ether: Lower the temperature (e.g., to 10°C). Polysaccharide: Switch alcohol (IPA

Ethanol). Ethanol often provides sharper peaks for amines.
Split Peaks Sample solvent mismatchEnsure sample is dissolved in the mobile phase. Injecting a sample in 100% ACN into a Hexane system will cause precipitation or peak distortion.

References

  • Vertex AI Search Result 1.1 : Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search Result 1.2 : Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: [Link]

  • Vertex AI Search Result 1.6 : Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search Result 1.4 : Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. Global Research Online. Available at: [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for 5-Substituted 1-Aminoindanes

Executive Summary & Strategic Selection The 1-aminoindane scaffold is a privileged pharmacophore in neuroscience (e.g., Rasagiline) and a versatile chiral auxiliary. Introducing a substituent at the 5-position (para to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The 1-aminoindane scaffold is a privileged pharmacophore in neuroscience (e.g., Rasagiline) and a versatile chiral auxiliary. Introducing a substituent at the 5-position (para to the carbonyl in the precursor 1-indanone) allows for fine-tuning of metabolic stability and receptor affinity but introduces electronic biases that affect synthetic efficiency.[1]

This guide compares three dominant synthetic strategies for accessing enantiopure 5-substituted 1-aminoindanes:

  • Asymmetric Transfer Hydrogenation (ATH): The modern chemical standard for scalability and high enantiomeric excess (ee).

  • Biocatalytic Transamination: The "green" route offering superior stereocontrol (often >99% ee) under mild conditions.

  • Classical Resolution: The legacy method, useful for early-stage discovery but atom-uneconomical for scale-up.[1]

Decision Matrix: Route Selection
FeatureRoute A: Asymmetric Hydrogenation (ATH) Route B: Biocatalytic Transamination Route C: Classical Resolution
Primary Use Case Multi-kg Scale-up, Process ChemistryGreen Chemistry, High Purity Req.[1]Early Discovery, Non-specialized Labs
Enantioselectivity High (90–99% ee)Excellent (>99% ee)Moderate to High (variable)
Yield 85–95%70–90% (Equilibrium limited)< 45% (Theoretical max 50%)
5-Substituent Effect Electronic: EWG (5-Br) accelerates; EDG (5-OMe) may require higher catalyst loading.Steric/Electronic: Generally well-tolerated; enzymes selected based on pocket fit.[1]Solubility: Substituents drastically alter salt solubility, requiring screen re-optimization.
Atom Economy HighHigh (if amine donor recycled)Low (discard 50% isomer)

Mechanistic Insight & Causality[1]

The 5-Substituent Electronic Effect

In 1-indanone, the 5-position is conjugated to the carbonyl.[1]

  • Electron Withdrawing Groups (EWG, e.g., 5-Br, 5-Cl): Increase the electrophilicity of the carbonyl carbon, facilitating imine formation (the rate-determining step in many reductive aminations). However, they can make the resulting imine more prone to hydrolysis.

  • Electron Donating Groups (EDG, e.g., 5-OMe): Stabilize the carbonyl, potentially slowing imine condensation. In metal-catalyzed hydrogenation, electron-rich imines coordinate more strongly to Lewis acidic metals, potentially poisoning catalysts if not optimized.[1]

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for all three routes starting from 5-substituted-1-indanone.

G Start 5-Substituted-1-Indanone (Prochiral Ketone) Imine Intermediate Imine (In situ or Isolated) Start->Imine R-NH2 / Lewis Acid Enzyme ω-Transaminase + Amine Donor (IPA/Alanine) Start->Enzyme Catalysis Product_Bio (S)- or (R)-5-Sub-1-Aminoindane (>99% ee) Start->Product_Bio Biocatalytic Cascade Racemic Racemic Reductive Amination (NaBH4 / NH4OAc) Start->Racemic Non-selective Reduction MetalCat Metal Catalyst (Ir, Rh, Mn) + Chiral Ligand (e.g., SegPhos) Imine->MetalCat Catalysis Product_ATH (S)- or (R)-5-Sub-1-Aminoindane (High Yield, High ee) Imine->Product_ATH H2 (pressure) / HCOOH Salt Diastereomeric Salt Formation (e.g., Tartaric Acid) Racemic->Salt Chiral Acid Product_Res Enantioenriched Salt (Low Yield) Salt->Product_Res Crystallization

Caption: Comparative workflow for accessing chiral 5-substituted 1-aminoindanes. Route 1 (ATH) and Route 2 (Bio) are direct asymmetric methods, while Route 3 involves a wasteful resolution step.

Detailed Protocols & Performance Analysis

Route A: Asymmetric Transfer Hydrogenation (ATH)

Best for: High-throughput synthesis and scale-up of 5-bromo or 5-methoxy analogs.[1] Mechanism: Metal-ligand bifunctional catalysis.[1] The chiral catalyst activates H2 (or formate) and transfers hydride to the si or re face of the imine.

Protocol (Representative for 5-Methoxy-1-aminoindane):

  • Imine Formation: Charge a vessel with 5-methoxy-1-indanone (1.0 equiv), NH₄OAc (5.0 equiv), and MeOH. Stir at ambient temperature for 2–4 h. Note: For difficult substrates (EDG), add Ti(OiPr)₄ as a Lewis acid and water scavenger.

  • Catalyst Addition: Add the chiral catalyst (e.g., Rh-Cp*-(R,R)-TsDPEN or Ir-(S,S)-f-Binaphane) at 0.5–1.0 mol% loading.[1]

  • Hydrogenation: Pressurize with H₂ (20–30 bar) or add HCOOH/Et₃N azeotrope (5:2 ratio) for transfer hydrogenation.

  • Reaction: Stir at 40°C for 12–24 h.

  • Workup: Acidify to pH 2 (cleaves any remaining imine), wash with EtOAc (removes unreacted ketone), basify aqueous layer to pH 10, and extract product with DCM.

Performance Data:

  • Yield: 92% (5-OMe), 96% (5-Br).[1]

  • ee: Typically 94–97% depending on ligand tuning.[1]

  • Critical Control Point: Complete conversion of ketone to imine before reduction is crucial to avoid racemic alcohol byproducts.[1]

Route B: Biocatalytic Transamination (ω-Transaminases)

Best for: Compounds requiring >99% optical purity or when metal contamination is a concern (GMP). Mechanism: Ping-pong bi-bi. The enzyme shuttles an amino group from a donor (e.g., isopropylamine or L-alanine) to the 5-substituted indanone via a PLP (pyridoxal-5'-phosphate) cofactor.[1][2]

Protocol (General for 5-Substituted Indanones):

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Mix: Dissolve 5-substituted-1-indanone (50 mM final) in DMSO (5% v/v of total volume).

  • Amine Donor: Add Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

  • Enzyme: Add lyophilized ω-Transaminase (e.g., Vibrio fluvialis variant or commercial Codexis ATA screening kit) at 2–5 g/L.[1]

  • Incubation: Shake at 30°C, 150 rpm for 24 h.

  • Equilibrium Shift: If using L-alanine, remove pyruvate byproduct (using LDH) to drive reaction to completion. For isopropylamine, leave open to evaporate acetone (if compatible with safety).

Performance Data:

  • Yield: 75–85% (often equilibrium limited without byproduct removal).[1]

  • ee: >99% (Strict enzyme stereospecificity).[1][3]

  • Critical Control Point: 5-substituted indanones have low water solubility.[1] Use DMSO cosolvent or a biphasic system (e.g., MTBE/Buffer) to maintain substrate availability without denaturing the enzyme.

Supporting Visuals: Mechanistic Pathways

The following diagram details the catalytic cycles, highlighting where the 5-substituent influences the reaction rate.

ReactionMechanism cluster_0 Chemical ATH Cycle cluster_1 Biocatalytic Cycle M_H2 M-H (Hydride Species) Coord Imine Coordination (Electronic Effect Here) M_H2->Coord Transfer Hydride Transfer (Stereo-determining) Coord->Transfer Transfer->M_H2 H2/HCOOH Regen E_PLP Enzyme-PLP E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP Amine Donor -> Ketone Sub_Bind Substrate Binding (Steric Fit) E_PMP->Sub_Bind 5-Sub-Indanone Sub_Bind->E_PLP Product Release

Caption: Mechanistic comparison. ATH relies on electronic coordination of the imine (affected by 5-substituent), while Biocatalysis relies on steric fit within the active site.

References

  • Li, W., & Zhang, X. (2014).[4] Asymmetric hydrogenation of imines. Topics in Current Chemistry, 343, 103-144.[1] Link

  • Oates, C. L., et al. (2023).[5] Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives.[1] Green Chemistry, 25, 4264-4271.[1] Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Foundational reference for transaminase scale-up). Link

  • Pinterova, N., et al. (2017).[6][7][8] Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236.[7][8] Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Comparative

Reference Standard Qualification Guide: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Executive Summary: The "Intermediate" Trap In pharmaceutical development, Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 943843-23-0 for (S)-HCl) serves as a critical chiral building block for S1P1 receptor ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Intermediate" Trap

In pharmaceutical development, Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 943843-23-0 for (S)-HCl) serves as a critical chiral building block for S1P1 receptor agonists and various kinase inhibitors.

A common pitfall in CMC (Chemistry, Manufacturing, and Controls) is treating this intermediate as a simple reagent. Unlike API (Active Pharmaceutical Ingredient) reference standards, which are readily available as Certified Reference Materials (CRMs), this compound is often sold as "Chemical Grade" (95-97% purity).

The Core Thesis: Relying on commercial "Reagent Grade" material without secondary qualification introduces a propagating error in your potency calculations. This guide compares the performance of Qualified Secondary Standards (characterized in-house or by specialized vendors) against Commercial Reagent Grade alternatives, demonstrating why the latter fails the precision requirements of late-stage development.

Comparative Analysis: Reagent Grade vs. Qualified Standard

The following table summarizes the experimental gaps identified when comparing off-the-shelf reagent grade material against a fully qualified reference standard.

FeatureCommercial "Reagent Grade"Qualified Reference StandardImpact on Data
Assay Assignment Area% (HPLC)% w/w (qNMR or Mass Balance)High: Area% ignores water/salt/solvent, overestimating potency by 2-10%.
Chiral Purity Often unreported or >98% eeQuantified (>99.5% ee required)Critical: The (R)-enantiomer is a potent impurity; "98%" is insufficient for stereoselective synthesis tracking.
Counter-ion Variable (HCl stoichiometry)Stoichiometry confirmed (IC)Medium: Hygroscopicity varies with salt form integrity.
Traceability Batch-onlyTraceable to SI (via qNMR)Regulatory: Required for GMP starting material testing.

Technical Deep Dive: The Validation Workflow

To transform a raw material into a Reference Standard, we employ a self-validating workflow. This process ensures the "Assigned Purity" is accurate and precise.

Decision Logic for Standard Qualification

The following diagram illustrates the critical decision pathway for qualifying this specific indane derivative.

G Start Raw Material (Methyl 1-amino-indane deriv.) Identity Identity Confirmation (1H NMR, MS, IR) Start->Identity Chiral Chiral Purity Check (Chiral HPLC) Identity->Chiral Decision1 Enantiomeric Excess > 99.5%? Chiral->Decision1 Reject REJECT / Recrystallize Decision1->Reject No Purity Chromatographic Purity (Achiral HPLC-UV) Decision1->Purity Yes Assay Potency Assignment (Mass Balance vs. qNMR) Purity->Assay Final Qualified Reference Standard (COA Generated) Assay->Final

Figure 1: Qualification workflow ensuring stereochemical integrity and absolute potency assignment.

Experimental Protocols

Protocol A: Absolute Purity Assignment via qNMR (The "Gold Standard")

Why this matters: HPLC Area% assumes all components respond equally to UV detection. For this indane ester, residual solvents and inorganic salts (from the HCl formation) are invisible to UV. qNMR detects all protonated species.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: DMSO-d₆ (prevents amine proton exchange broadening).

  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure 
    
    
    
    relaxation).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass.[1]

Target Acceptance: Relative Standard Deviation (RSD) of triplicate preps < 0.5%.

Protocol B: Chiral Separation (The "Stereo-Check")

Why this matters: The 1-amino position is labile to racemization under basic conditions. Standard C18 columns cannot separate the enantiomers.

Chromatographic Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Note: DEA is crucial to sharpen the amine peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Indane aromatic absorption).

  • Temperature: 25°C.

Self-Validation Step: Inject the racemate first to confirm resolution (


). Then inject the sample. If the minor enantiomer peak is absent, spike with 0.1% racemate to prove sensitivity (LOD).
Protocol C: Achiral Purity & Stability Indicating Method

Why this matters: Detects hydrolysis of the methyl ester (to the acid) and oxidation of the amine.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 3.0 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Rationale: TFA ensures the amine is fully protonated (

    
    ), eliminating tailing and improving peak shape.
    

Data Interpretation & Causality

When you switch from a "Reagent Grade" COA to a "Qualified Standard," you will likely observe a decrease in assigned purity value (e.g., from 98.5% to 94.2%).

Causality:

  • Hygroscopicity: The HCl salt of amino esters is hygroscopic. Reagent grade "Area%" ignores the 2-3% water uptake.

  • Salt Stoichiometry: If the synthesis used excess HCl, the material may contain free HCl, which weighs down the sample but doesn't show in HPLC.

  • Impact: Using the 98.5% value calculates a lower molar input of the starting material in your reaction, leading to under-dosing and potentially incomplete conversion in subsequent synthesis steps.

Recommendation: Always use the qNMR-derived weight-percent assay for stoichiometric calculations in GLP/GMP settings.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2] Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

Sources

Safety & Regulatory Compliance

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